Zamicastat
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLCFLHEFXANG-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148358 | |
| Record name | Zamicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-80-3 | |
| Record name | 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zamicastat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080028803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zamicastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zamicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAMICASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zamicastat: A Technical Guide to its Mechanism of Action on the Sympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamicastat (BIA 5-1058) is a peripherally acting, reversible inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the terminal enzyme in the biosynthesis of norepinephrine (B1679862). By blocking the conversion of dopamine to norepinephrine in sympathetic nerve terminals, this compound effectively reduces sympathetic tone. This mechanism leads to a decrease in norepinephrine levels and a concurrent increase in dopamine levels in sympathetically innervated tissues. Clinically, this translates to a reduction in blood pressure, particularly under conditions of sympathetic activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.
Introduction
The sympathetic nervous system (SNS) is a critical regulator of cardiovascular homeostasis. Hyperactivity of the SNS is a key contributor to the pathophysiology of various cardiovascular diseases, including hypertension and heart failure. This compound represents a targeted therapeutic approach to modulate sympathetic overactivity by directly inhibiting a crucial step in catecholamine synthesis. Its primary action is the reversible inhibition of dopamine β-hydroxylase (DBH), leading to a rebalancing of catecholamine levels in the periphery.
Molecular Mechanism of Action
This compound's primary pharmacological target is dopamine β-hydroxylase (EC 1.14.17.1), a copper-containing monooxygenase responsible for the conversion of dopamine to norepinephrine within the synaptic vesicles of postganglionic sympathetic neurons. By reversibly binding to and inhibiting DBH, this compound curtails the production of norepinephrine, the principal neurotransmitter of the sympathetic nervous system. This inhibition results in a decrease in the amount of norepinephrine available for release into the synaptic cleft, thereby reducing the activation of adrenergic receptors on target organs. A direct consequence of DBH inhibition is the accumulation of its substrate, dopamine, in the nerve terminal.
Signaling Pathway
The following diagram illustrates the impact of this compound on the catecholamine biosynthesis pathway.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by a reduction in markers of sympathetic activity and a corresponding modulation of cardiovascular parameters.
Preclinical Data
Studies in spontaneously hypertensive rats (SHR), a genetic model of hypertension, have demonstrated the dose-dependent antihypertensive effects of this compound.
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Mean Systolic Blood Pressure Decrease (mmHg) | -12.6 ± 4.1 | -15.2 ± 2.7 | -19.0 ± 3.7 |
| Mean Diastolic Blood Pressure Decrease (mmHg) | -14.6 ± 3.4 | -13.0 ± 4.5 | -15.0 ± 3.1 |
| Table 1: Dose-dependent decrease in blood pressure in spontaneously hypertensive rats 24 hours after a single oral dose of this compound. |
Clinical Data
A clinical study in healthy male subjects evaluated the effect of 400 mg this compound administered once daily for 10 days. The study utilized a cold pressor test (CPT) to induce sympathetic activation.
| Parameter | Placebo | This compound (400 mg) | P-value |
| Plasma DBH Activity Inhibition (%) | - | 19.8 - 25.0 | - |
| Change in Systolic Blood Pressure during CPT (mmHg) | - | -4.62 | 0.020 |
| Change in Mean Arterial Pressure during CPT (mmHg) | - | -2.62 | 0.025 |
| Plasma Dopamine (pre-CPT, ng/L) | - | +12.63 | 0.040 |
| Plasma Dopamine (post-CPT, ng/L) | - | +19.22 | 0.001 |
| 24-h Urinary Norepinephrine Excretion | - | Significant Reduction | 0.001 |
| 24-h Urinary Epinephrine Excretion | - | Significant Reduction | 0.002 |
| Table 2: Pharmacodynamic effects of this compound in healthy volunteers after 10 days of treatment.[1][2][3] |
Experimental Protocols
In Vitro P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Inhibition Assay
-
Cell Lines: Madin-Darby canine kidney (MDCKII) cells and MDCKII cells transfected with human MDR1 (for P-gp) or ABCG2 (for BCRP) genes.
-
Assay Principle: The inhibitory effect of this compound on P-gp and BCRP is determined by measuring the intracellular accumulation of a fluorescent substrate (e.g., Hoechst 33342) in the presence and absence of the inhibitor.
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Cells are pre-incubated with various concentrations of this compound or a known inhibitor (positive control) for a defined period.
-
The fluorescent substrate is added, and the incubation continues.
-
Extracellular substrate is washed away, and intracellular fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cold Pressor Test (CPT) in Human Clinical Trial
-
Objective: To induce a sympatho-excitatory response to evaluate the efficacy of this compound in blunting this response.
-
Procedure:
-
Subjects are seated comfortably for a baseline resting period.
-
The subject's non-dominant hand is immersed up to the wrist in a circulating water bath maintained at 4 ± 0.5 °C for three minutes.[4]
-
Blood pressure and heart rate are monitored continuously or at frequent intervals before, during, and after the immersion.
-
Plasma and urine samples are collected at specified time points to measure catecholamine levels and DBH activity.
-
Pharmacokinetics
-
Absorption and Bioavailability: this compound is orally bioavailable. In healthy volunteers, steady-state plasma concentrations are reached between day 3 and day 5 of once-daily administration.[5] Peak plasma concentrations (Cmax) at steady state are approximately 60% higher when administered with food compared to a fasted state.
-
Distribution: this compound has limited access to the central nervous system, which is considered clinically advantageous as it minimizes the risk of central nervous system side effects.
-
Metabolism: this compound is extensively metabolized in humans. The primary route of elimination is through feces (approximately 69% of the administered dose), with a smaller portion excreted in urine (around 14%).
-
Excretion: Unchanged this compound accounts for a small fraction of the circulating radioactivity after a radiolabeled dose.
Off-Target Effects
This compound has been evaluated for its potential to interact with other cellular components, including efflux transporters.
| Transporter | IC50 (µM) |
| P-glycoprotein (P-gp) | 73.8 ± 7.2 |
| Breast Cancer Resistance Protein (BCRP) | 17.0 ± 2.7 |
| Table 3: In vitro inhibitory activity of this compound on major efflux transporters. |
The inhibition of these transporters may have implications for drug-drug interactions, a factor to be considered in clinical development.
Conclusion
This compound's mechanism of action is centered on the potent and reversible inhibition of dopamine β-hydroxylase, leading to a reduction in sympathetic nervous system activity. This is evidenced by decreased norepinephrine levels and a consequent lowering of blood pressure, particularly in response to sympathetic stimulation. The preclinical and clinical data presented in this guide provide a comprehensive overview of its pharmacodynamic and pharmacokinetic properties. The targeted nature of this compound's action within the catecholamine biosynthesis pathway makes it a promising therapeutic agent for cardiovascular disorders characterized by sympathetic overactivity. Further research will continue to elucidate its full therapeutic potential and clinical utility.
References
- 1. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral dopamine synthesis and metabolism in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blood pressure decrease in spontaneously hypertensive rats folowing renal denervation or dopamine β-hydroxylase inhibition with etamicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etamicastat, a new dopamine-ß-hydroxylase inhibitor, pharmacodynamics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Zamicastat: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamicastat is a potent, peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DBH), an enzyme responsible for the conversion of dopamine to norepinephrine. This targeted action makes it a promising therapeutic agent for cardiovascular disorders such as hypertension and heart failure. This technical guide provides an in-depth overview of the chemical structure of this compound and a detailed exploration of its synthetic pathway, including experimental protocols for key reactions and available quantitative data. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure
This compound is a chiral molecule with a complex heterocyclic structure. Its systematic IUPAC name is 5-[2-(benzylamino)ethyl]-1-[(3R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-2,3-dihydro-1H-imidazole-2-thione[1]. The chemical formula is C₂₁H₂₁F₂N₃OS, and its molecular weight is 401.48 g/mol [1]. The structure features a difluorinated benzopyran ring linked to an imidazole-2-thione moiety, with a benzylaminoethyl side chain. The stereochemistry at the C3 position of the benzopyran ring is crucial for its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-[2-(benzylamino)ethyl]-1-[(3R)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-2,3-dihydro-1H-imidazole-2-thione[1] |
| CAS Number | 1080028-80-3[2] |
| Chemical Formula | C₂₁H₂₁F₂N₃OS[1] |
| Molecular Weight | 401.48 g/mol |
| InChI Key | ZSSLCFLHEFXANG-GOSISDBHSA-N |
| SMILES | FC1=CC(F)=C2OC--INVALID-LINK--N1C(=S)NC=C1CCNCC1=CC=CC=C1 |
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the construction of the key intermediates, the chiral (R)-6,8-difluorochroman-3-ylamine and the imidazole-2-thione ring, followed by their coupling and subsequent functionalization. The synthesis is outlined in patent literature, notably WO 2008/136695.
The overall synthesis can be logically divided into three main stages:
-
Synthesis of the Key Intermediate: (R)-6,8-difluorochroman-3-ylamine. This chiral amine is the cornerstone of the this compound molecule, providing the correct stereochemistry.
-
Formation of the Imidazole-2-thione Ring and Coupling. This stage involves the construction of the heterocyclic core and its attachment to the chroman moiety.
-
Final Assembly: Introduction of the Benzylamino Side Chain. The final step involves the reductive amination to introduce the benzylaminoethyl side chain.
Below is a detailed description of the likely synthetic route, including experimental protocols derived from available information.
Synthesis of (R)-6,8-difluorochroman-3-ylamine
The synthesis of this crucial chiral intermediate starts from commercially available 2,4-difluorophenol.
Step 1: Synthesis of 6,8-Difluorochroman-3-one
The initial steps involve the construction of the chromanone ring system from 2,4-difluorophenol. This is typically achieved through a series of reactions including acylation, cyclization, and oxidation.
Step 2: Asymmetric Synthesis of (R)-6,8-difluorochroman-3-ylamine
The key stereocenter is introduced via an asymmetric reduction of the ketone or a related intermediate. One possible method is the use of a chiral catalyst or a biotransformation approach.
-
Experimental Protocol (Conceptual):
-
To a solution of 6,8-difluorochroman-3-one in a suitable solvent (e.g., methanol), a chiral reducing agent or a biocatalyst (e.g., a specific transaminase) is added.
-
The reaction is stirred at a controlled temperature until completion, monitored by techniques such as TLC or HPLC.
-
Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification by chromatography to yield the enantiomerically pure (R)-6,8-difluorochroman-3-ylamine.
-
Formation of the Imidazole-2-thione Ring and Coupling
This stage involves the construction of the imidazole-2-thione ring and its attachment to the chiral amine.
-
Experimental Protocol (Conceptual):
-
(R)-6,8-difluorochroman-3-ylamine is reacted with a suitable C2 synthon, such as a protected aminoacetaldehyde derivative, and a source of thiocyanate (e.g., potassium thiocyanate) in an acidic medium (e.g., acetic acid).
-
The reaction mixture is heated to facilitate the cyclization and formation of the imidazole-2-thione ring.
-
The intermediate, (R)-1-(6,8-difluorochroman-3-yl)-5-(aminomethyl)-1H-imidazole-2(3H)-thione, is then likely reduced to form (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione.
-
Final Assembly: Reductive Amination
The final step is the introduction of the benzyl (B1604629) group via reductive amination.
-
Experimental Protocol:
-
To a suspension of (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione (1.0 eq) in a mixture of dichloromethane (B109758) and methanol, benzaldehyde (1.1 eq) is added.
-
To the resulting clear solution, a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) (1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature until completion.
-
The reaction is then quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or chromatography to afford this compound.
-
Table 2: Summary of Key Reaction Steps and Conditions (Conceptual)
| Step | Reactants | Key Reagents/Conditions | Product | Yield (%) | Purity (%) |
| 1 | 2,4-Difluorophenol | Multi-step | 6,8-Difluorochroman-3-one | N/A | N/A |
| 2 | 6,8-Difluorochroman-3-one | Asymmetric reduction/amination | (R)-6,8-Difluorochroman-3-ylamine | N/A | >99 ee |
| 3 | (R)-6,8-Difluorochroman-3-ylamine, Protected aminoacetaldehyde, KSCN | Acetic acid, heat | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione | N/A | N/A |
| 4 | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione, Benzaldehyde | Sodium cyanoborohydride, DCM/MeOH | This compound | ~96 | >99 |
Note: N/A indicates that specific quantitative data was not available in the public domain at the time of this review. The yield for the final step is based on a specific reported procedure.
Signaling Pathway and Experimental Workflows
This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase. This enzyme is a critical component of the catecholamine synthesis pathway, which regulates neurotransmitters and hormones vital for cardiovascular function.
An experimental workflow to assess the efficacy of a DBH inhibitor like this compound would typically involve both in vitro and in vivo studies.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cardiovascular diseases. Its intricate chemical structure and stereochemistry are key to its potent and selective inhibition of dopamine β-hydroxylase. The multi-step synthesis, while complex, allows for the precise construction of this promising therapeutic agent. This technical guide provides a foundational understanding of this compound's chemistry and synthesis, which can aid researchers and drug development professionals in their ongoing efforts to develop novel and effective treatments for cardiovascular disorders. Further research into optimizing the synthetic route and exploring the full therapeutic potential of this compound is warranted.
References
The Pharmacodynamics of Zamicastat in Cardiovascular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamicastat (BIA 5-1058) is a novel, reversible inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH), which plays a crucial role in the sympathetic nervous system by catalyzing the conversion of dopamine to norepinephrine (B1679862).[1] Hyperactivity of the sympathetic nervous system is a key factor in the development and progression of several cardiovascular diseases, including hypertension and heart failure.[1] By inhibiting DβH, this compound reduces the levels of norepinephrine while increasing dopamine levels in peripheral sympathetically innervated tissues.[1] This modulation of catecholamine levels presents a promising therapeutic strategy for conditions associated with sympathetic overactivity.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in various cardiovascular models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Mechanism of Action: Modulation of the Sympathetic Nervous System
This compound exerts its pharmacodynamic effects by directly targeting the catecholamine biosynthesis pathway within sympathetic nerve terminals. The inhibition of dopamine β-hydroxylase leads to a decrease in the production of norepinephrine, a potent vasoconstrictor and positive chronotrope. Concurrently, the substrate for DβH, dopamine, accumulates. This dual action—reducing a key mediator of sympathetic tone and increasing a catecholamine with its own distinct cardiovascular effects—underpins the therapeutic potential of this compound.
References
Zamicastat: A Technical Guide to its Impact on Norepinephrine and Dopamine Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamicastat (BIA 5-1058) is a potent, reversible, and peripherally selective inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its quantifiable effects on norepinephrine and dopamine levels. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's pharmacodynamics. The guide includes a summary of quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and a typical experimental workflow.
Core Mechanism of Action: Dopamine β-Hydroxylase Inhibition
This compound exerts its pharmacological effects by inhibiting the enzyme dopamine β-hydroxylase (DβH; EC 1.14.17.1).[2] DβH is a critical enzyme in the catecholamine synthesis pathway, catalyzing the hydroxylation of dopamine to form norepinephrine.[2][3] This enzymatic conversion is a crucial step in the production of norepinephrine in noradrenergic nerve terminals of the sympathetic nervous system and the chromaffin cells of the adrenal medulla.
By inhibiting DβH, this compound effectively reduces the biosynthesis of norepinephrine. This leads to a decrease in norepinephrine levels in peripheral sympathetically innervated tissues and a concurrent increase in the levels of its precursor, dopamine. This compound is characterized as a noncompetitive inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. A key feature of this compound is its limited ability to cross the blood-brain barrier, resulting in primarily peripheral effects and minimizing central nervous system side effects.
Quantitative Effects on Norepinephrine and Dopamine Levels
The administration of this compound leads to measurable changes in plasma and urinary concentrations of norepinephrine and dopamine. The following tables summarize the key quantitative findings from studies in both human subjects and animal models.
Table 1: Effects of this compound on Catecholamine Levels in Humans
| Parameter | Treatment Group | Change from Baseline/Placebo | p-value | Study Population | Citation |
| Plasma Dopamine (before Cold Pressor Test) | 400 mg this compound (Day 10) | +12.63 ng/L | 0.040 | 22 healthy male subjects | |
| Plasma Dopamine (after Cold Pressor Test) | 400 mg this compound (Day 10) | +19.22 ng/L | 0.001 | 22 healthy male subjects | |
| 24-hour Urinary Norepinephrine Excretion | 400 mg this compound (Day 10) | Statistically significant reduction | 0.001 | 22 healthy male subjects | |
| 24-hour Urinary Epinephrine (B1671497) Excretion | 400 mg this compound (Day 10) | Statistically significant reduction | 0.002 | 22 healthy male subjects | |
| Plasma DβH Activity Inhibition | 400 mg this compound (Day 10) | 19.8% to 25.0% | - | 22 healthy male subjects |
Table 2: Effects of this compound on Catecholamine Levels in Animal Models (Spontaneously Hypertensive Rats - SHR)
| Parameter | Treatment Group | Change vs. Control | p-value | Animal Model | Citation |
| Heart Left Ventricle Norepinephrine | 30 mg/kg/day this compound (9 weeks) | Significantly reduced | <0.05 | 50-week-old male SHR | |
| Heart Left Ventricle Dopamine | 30 mg/kg/day this compound (9 weeks) | Significantly increased | <0.05 | 50-week-old male SHR | |
| Brain Frontal Cortex Norepinephrine | 30 mg/kg/day this compound (9 weeks) | No significant change | - | 50-week-old male SHR | |
| Brain Frontal Cortex Dopamine | 30 mg/kg/day this compound (9 weeks) | No significant change | - | 50-week-old male SHR | |
| Urinary Norepinephrine Excretion | 10 mg/kg/day Etamicastat (similar DβH inhibitor) | Reduced | - | SHR | |
| Urinary Dopamine Excretion | 10 mg/kg/day Etamicastat (similar DβH inhibitor) | Significantly increased | - | SHR |
Detailed Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the pharmacodynamic effects of this compound.
Human Clinical Trial: Cold Pressor Test (CPT)
A single-center, prospective, double-blind, randomized, placebo-controlled, crossover study is a common design to assess the effect of this compound on the sympathetic nervous system.
-
Participants: Healthy male subjects are typically recruited.
-
Procedure:
-
Baseline Measurement (Day -1): A baseline CPT is performed.
-
Treatment Period (10 days): Subjects receive either this compound (e.g., 400 mg) or a placebo.
-
Post-Treatment CPT (Day 10): The CPT is repeated.
-
-
Cold Pressor Test Protocol:
-
Rest Phase (5 minutes): Subjects rest in a quiet, temperature-controlled room.
-
Cold Stimulus Phase (3 minutes): Subjects immerse their non-dominant hand up to the wrist in a cold-water bath maintained at a specific temperature (e.g., 4±0.5 ºC).
-
Recovery Phase (5 minutes): The hand is removed from the water, and recovery is monitored.
-
-
Data Collection:
-
Hemodynamic Parameters: Blood pressure (systolic and diastolic) and heart rate are continuously monitored using a device like the Finapres® NOVA monitor.
-
Blood Sampling: Venous blood samples are collected before and after the CPT for the analysis of plasma dopamine, norepinephrine, and epinephrine concentrations, as well as DβH activity.
-
Urine Collection: 24-hour urine samples are collected for the measurement of urinary catecholamine excretion.
-
Preclinical Animal Study: Catecholamine Measurement in Tissues
-
Animal Model: Spontaneously hypertensive rats (SHR) are often used as a model for hypertension and sympathetic nervous system hyperactivity.
-
Treatment: this compound is administered in the diet at a specified dose (e.g., 30 mg/kg/day) for a defined period (e.g., 9 weeks).
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., heart left ventricle, brain frontal cortex) are rapidly dissected and frozen for analysis.
-
Catecholamine Analysis:
-
Tissue samples are homogenized in an appropriate buffer.
-
Catecholamines (norepinephrine and dopamine) are extracted and quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits DβH, blocking norepinephrine synthesis.
Experimental Workflow Diagram
Caption: Workflow for human and animal studies of this compound.
Conclusion
This compound is a selective peripheral dopamine β-hydroxylase inhibitor that effectively modulates the sympathetic nervous system by decreasing norepinephrine synthesis and increasing dopamine levels. The quantitative data from both human and animal studies consistently demonstrate these effects. The experimental protocols outlined provide a robust framework for the continued investigation of this compound and other DβH inhibitors. The provided visualizations offer a clear representation of its mechanism of action and the methodologies employed in its evaluation. This technical guide serves as a valuable resource for professionals engaged in the research and development of novel therapeutics targeting the sympathetic nervous system.
References
Preclinical Profile of Zamicastat in Heart Failure: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamicastat is a novel, orally active, and reversible inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH). This enzyme is critical in the sympathetic nervous system for the conversion of dopamine to norepinephrine (B1679862).[1][2] Hyperactivity of the sympathetic nervous system is a well-established contributor to the pathophysiology of heart failure, leading to increased cardiac workload, arrhythmias, and adverse cardiac remodeling.[1][3] By inhibiting DβH, this compound reduces norepinephrine levels while increasing dopamine levels in peripheral sympathetically innervated tissues, offering a promising therapeutic strategy for cardiovascular diseases where a reduction in sympathetic tone is beneficial.[1] This technical guide provides an in-depth summary of the key preclinical findings for this compound in established animal models of heart failure.
Mechanism of Action: Modulation of the Sympathetic Nervous System
This compound exerts its pharmacological effect by reversibly inhibiting dopamine β-hydroxylase. This enzyme is located in the synaptic vesicles of postganglionic sympathetic neurons and catalyzes the final step in the biosynthesis of norepinephrine from dopamine. The inhibition of DβH by this compound leads to a decrease in the amount of norepinephrine available for release from sympathetic nerve terminals. Concurrently, the precursor, dopamine, accumulates and is released. This dual action—reducing the effects of the potent vasoconstrictor and cardiac stimulant norepinephrine, while increasing the levels of dopamine which has vasodilatory and natriuretic effects—forms the basis of its therapeutic potential in heart failure.
Preclinical Efficacy in Heart Failure Models
This compound has been evaluated in two key preclinical models that recapitulate different aspects of heart failure pathophysiology: the Dahl salt-sensitive (SS) rat, a model of hypertension-induced heart failure, and the monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) rat model, which leads to right ventricular failure.
Dahl Salt-Sensitive (SS) Rat Model of Hypertension and Heart Failure
The Dahl SS rat is a genetic model that develops hypertension, cardiac hypertrophy, and subsequent heart failure when fed a high-salt diet.
A representative experimental workflow for studies in Dahl SS rats is outlined below.
Male Dahl SS rats are typically placed on a high-salt diet to induce hypertension and heart failure. This compound is administered orally, with both acute and chronic treatment regimens being evaluated. Acute studies have tested doses of 10, 30, and 100 mg/kg body weight. Chronic studies have utilized a daily dose of 30 mg/kg. Throughout the study, key parameters such as blood pressure are monitored. At the end of the study period, a comprehensive evaluation of cardiac hypertrophy, biomarkers of cardiometabolic risk and inflammation, and survival rates is performed.
The following table summarizes the key findings from preclinical studies of this compound in the Dahl SS rat model of heart failure.
| Parameter | Vehicle Control (High-Salt Diet) | This compound (30 mg/kg/day) | Key Findings | Reference |
| Hemodynamics | ||||
| Blood Pressure | Significantly elevated | Dose- and time-dependent reduction | This compound effectively lowers blood pressure. | |
| Cardiac Remodeling | ||||
| Cardiac Hypertrophy | Present | Ameliorated | This compound reduces salt-induced cardiac hypertrophy. | |
| Biomarkers | ||||
| Cardiometabolic Risk Markers | Elevated | Ameliorated | This compound improves the metabolic profile. | |
| Inflammation Markers | Elevated | Ameliorated | This compound reduces inflammatory hallmarks. | |
| Survival | ||||
| Median Survival | Reduced | Increased | Prolonged treatment with this compound improves survival. |
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) and Right Heart Failure Model
The MCT rat model is a widely used model of PAH that leads to right ventricular hypertrophy and subsequent failure. This model is relevant for studying the effects of this compound on the right side of the heart.
Male Wistar Han rats are administered a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) to induce PAH. Following the establishment of PAH, typically around 12 days post-MCT administration, daily oral treatment with this compound (e.g., 30 mg/kg/day) or vehicle is initiated. The treatment is continued for a predefined period (e.g., until day 25 or 27) during which survival is monitored. At the study endpoint, various parameters are assessed, including right ventricular systolic pressure and catecholamine levels in urine and cardiac tissue.
The table below summarizes the key outcomes of this compound treatment in the MCT-induced PAH and right heart failure model.
| Parameter | Vehicle Control (MCT-treated) | This compound (30 mg/kg/day) | Key Findings | Reference |
| Survival | ||||
| Survival Rate | Significantly reduced | Significantly improved | This compound improves survival in this model of right heart failure. | |
| Sympathetic Activity | ||||
| Urinary Norepinephrine | Elevated | Reduced | This compound decreases systemic sympathetic tone. | |
| Ventricular Norepinephrine | Elevated | Reduced | This compound reduces cardiac sympathetic activity. | |
| Hemodynamics | ||||
| Right Ventricular Systolic Pressure | Markedly increased | No significant effect | The beneficial effects of this compound on survival appear to be independent of a reduction in right ventricular pressure. |
Discussion and Future Directions
The preclinical data strongly suggest that this compound, through its unique mechanism of action as a dopamine β-hydroxylase inhibitor, holds significant promise for the treatment of heart failure. In a model of hypertension-induced heart failure, this compound not only lowered blood pressure but also mitigated end-organ damage, including cardiac hypertrophy, and improved survival. In a model of right heart failure secondary to pulmonary arterial hypertension, this compound significantly improved survival, an effect attributed to the reduction in sympathetic overactivity rather than a direct impact on right ventricular pressure.
These findings underscore the importance of sympathetic nervous system modulation in the management of heart failure. The ability of this compound to rebalance (B12800153) the catecholamine profile by decreasing norepinephrine and increasing dopamine offers a multi-faceted approach to treatment.
Further preclinical research could explore the long-term effects of this compound on cardiac remodeling and function in other models of heart failure, such as post-myocardial infarction models. Additionally, elucidating the downstream signaling pathways affected by the altered dopamine-to-norepinephrine ratio in the heart would provide a more comprehensive understanding of its cardioprotective effects. The translation of these promising preclinical findings into clinical trials is a critical next step in evaluating the therapeutic potential of this compound for patients with heart failure.
References
Investigating Zamicastat's role in pulmonary arterial hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary arterial hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. The pathophysiology of PAH involves complex interactions between various cell types and signaling pathways, with the sympathetic nervous system (SNS) playing a significant role in its progression. Overactivity of the SNS is a known contributor to cardiovascular diseases. Zamicastat (BIA 5-1058) is a novel, reversible inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for converting dopamine to norepinephrine (B1679862). By modulating the SNS, this compound presents a promising therapeutic approach for PAH. This technical guide provides an in-depth overview of the preclinical and clinical investigations into the role of this compound in pulmonary arterial hypertension.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase (DβH). This enzyme is critical for the synthesis of norepinephrine from dopamine in the sympathetic nerve terminals and the adrenal medulla. By inhibiting DβH, this compound effectively reduces the levels of norepinephrine, a key neurotransmitter of the sympathetic nervous system, while simultaneously increasing the levels of its precursor, dopamine. This modulation of catecholamine levels leads to a reduction in sympathetic tone, which is often elevated in patients with cardiovascular diseases like PAH.
Preclinical Investigations in the Monocrotaline (B1676716) Rat Model
The monocrotaline (MCT) rat model is a widely used and well-established animal model for studying PAH. In this model, a single injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces pulmonary vascular remodeling, increased pulmonary arterial pressure, and subsequent right ventricular hypertrophy and failure, mimicking key aspects of human PAH.
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension Model:
-
Animal Model: Male Wistar rats are typically used for this model.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH. Control animals receive a vehicle injection (e.g., saline).
-
Disease Development: The animals are monitored for the development of PAH over a period of several weeks. Key indicators of disease progression include increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (assessed by the Fulton index: the ratio of the right ventricle weight to the left ventricle plus septum weight), and changes in cardiac function.
This compound Treatment Protocol:
-
Drug Administration: this compound is administered orally, typically via gavage.
-
Dosing Regimen: In various studies, this compound has been administered at doses ranging from 10 to 30 mg/kg/day.
-
Treatment Duration: Treatment with this compound is often initiated either prophylactically (at the time of MCT injection) or therapeutically (after the establishment of PAH) and continues for several weeks.
-
Outcome Measures: The effects of this compound are assessed through various endpoints, including survival rate, hemodynamic parameters (e.g., RVSP, mean pulmonary arterial pressure), right ventricular hypertrophy, cardiac electrophysiology, and neurohormonal levels (norepinephrine and dopamine).
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in the MCT rat model of PAH.
Table 1: Effect of this compound on Hemodynamic Parameters in MCT-Treated Rats
| Parameter | Control | MCT + Vehicle | MCT + this compound (30 mg/kg/day) | Reference |
| Right Ventricular Systolic Pressure (mmHg) | 32.3 ± 1.0 | 54.7 ± 2.9 | No significant change reported | [1] |
| Mean Right Ventricular Pressure (mmHg) | 16.6 ± 1.1 | 23.9 ± 1.7 | Prevented the increase (+1.9 ± 1.5 vs +7.4 ± 1.8 mmHg change from baseline, p<0.05) | [1] |
| Heart Rate (beats/min) | 285.8 ± 7.6 | 240.0 ± 5.9 | Attenuated the decrease (-14.3 ± 9.7 vs -45.8 ± 8.1 beats/min change from baseline, p<0.05) | [1] |
Table 2: Effect of this compound on Catecholamine Levels in Adrenal Glands of MCT-Treated Rats
| Parameter | MCT + Vehicle | MCT + this compound (30 mg/kg/day) | p-value | Reference |
| Norepinephrine (ng/mg protein) | 712.1 ± 46.5 | 480.5 ± 43.9 | <0.005 | [1] |
| Dopamine (ng/mg protein) | 12.3 ± 2.3 | 533.0 ± 49.7 | <0.0001 | [1] |
Table 3: Effect of this compound on Survival and Cardiac Arrhythmias in MCT-Treated Rats
| Parameter | MCT + Vehicle | MCT + this compound (30 mg/kg/day) | Reference |
| Survival Rate | Significantly lower | Significantly improved | |
| Cardiac Arrhythmias | Increased incidence | Decreased incidence |
Clinical Investigations
This compound (BIA 5-1058) has undergone Phase 2 clinical trials for the treatment of PAH.
Phase 2 Clinical Trial (NCT04316143)
This open-label, multicenter study was designed to evaluate the pharmacokinetics, safety, and efficacy of this compound as an adjunctive therapy in patients with PAH who were on stable treatment with at least one other PAH medication.
Study Design:
-
Participants: Patients with a confirmed diagnosis of PAH.
-
Intervention: Oral this compound, with doses escalating from 50 mg to 200 mg once daily.
-
Primary Outcome Measures: To evaluate the pharmacokinetic profile of different this compound doses.
-
Secondary Outcome Measures: To assess the safety, tolerability, and efficacy of this compound.
Results Summary:
A summary of the results from an extension study (NCT04316143) indicates that this compound is absorbed into the body between 2 and 4 hours after administration and is considered safe for use in this patient population. Detailed efficacy data from this trial have not yet been fully published in peer-reviewed journals.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. By inhibiting dopamine β-hydroxylase, this compound reduces norepinephrine levels and increases dopamine levels. The subsequent decrease in sympathetic tone is hypothesized to have beneficial effects on the right ventricle in the context of PAH, potentially by reducing maladaptive cardiac remodeling and arrhythmogenesis.
Caption: this compound's inhibition of DβH alters catecholamine levels, leading to beneficial cardiac effects.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in the monocrotaline rat model of PAH.
Caption: Workflow for preclinical assessment of this compound in the MCT rat model of PAH.
Discussion and Future Directions
The preclinical data strongly suggest that this compound, through its inhibition of dopamine β-hydroxylase, offers a novel therapeutic strategy for PAH. The observed improvement in survival and reduction in cardiac arrhythmias in the MCT rat model are particularly compelling, especially given that these effects appear to be independent of a direct reduction in right ventricular pressure. This suggests that this compound may exert its beneficial effects by mitigating the detrimental consequences of sympathetic overactivity on the failing right ventricle.
The completed Phase 2 clinical trial has provided initial safety and pharmacokinetic data in PAH patients. The next critical step will be the public dissemination of the full efficacy results from this trial. These findings will be crucial in determining the future clinical development of this compound for this indication.
Future research should focus on elucidating the precise molecular mechanisms by which the this compound-induced shift in catecholamine balance leads to improved cardiac outcomes in PAH. Investigating the downstream signaling pathways affected by reduced norepinephrine and increased dopamine in the right ventricular myocardium will provide a more complete understanding of its cardioprotective effects. Furthermore, exploring the potential of this compound in combination with existing PAH therapies that target different pathological pathways could be a promising avenue for future clinical trials.
Conclusion
This compound represents a promising and mechanistically distinct therapeutic agent for the treatment of pulmonary arterial hypertension. Its ability to modulate the sympathetic nervous system by inhibiting dopamine β-hydroxylase has been shown to improve survival and reduce cardiac arrhythmias in preclinical models. While awaiting detailed efficacy data from clinical trials, the existing evidence positions this compound as a potentially valuable addition to the therapeutic armamentarium for this devastating disease.
References
Zamicastat's Molecular Interactions with Dopamine β-Hydroxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamicastat is a reversible, noncompetitive inhibitor of Dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine. By inhibiting DβH, this compound effectively modulates the sympathetic nervous system, presenting a promising therapeutic strategy for conditions associated with sympathetic overactivity, such as hypertension and heart failure. This technical guide provides an in-depth overview of the molecular interactions between this compound and DβH, including quantitative binding data, detailed experimental protocols for assessing this interaction, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The inhibitory effect of this compound on DβH has been quantified through enzyme kinetic studies. The key parameter, the inhibition constant (Ki), denotes the concentration of inhibitor required to produce half-maximum inhibition.
| Compound | Target Enzyme | Inhibition Type | Ki Value (nM) |
| This compound | Dopamine β-hydroxylase (DβH) | Reversible, Noncompetitive | 43 (95% CI: 21-66) |
Table 1: Quantitative analysis of this compound's interaction with Dopamine β-hydroxylase.
Molecular Interaction and Binding Site
Currently, no experimentally determined co-crystal structure of this compound bound to DβH is publicly available. However, computational modeling studies based on the homologous protein structure and the binding of similar inhibitors, such as nepicastat, provide valuable insights into the likely binding site and molecular interactions.
This compound, as a noncompetitive inhibitor, is predicted to bind to an allosteric site on DβH, distinct from the active site where the substrate (dopamine) binds. This binding event is thought to induce a conformational change in the enzyme, thereby reducing its catalytic efficiency without preventing substrate binding. The interaction is likely stabilized by a network of hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues lining the allosteric pocket.
Signaling Pathway of DβH Inhibition by this compound
The following diagram illustrates the impact of this compound on the catecholamine biosynthesis pathway.
Experimental Protocols
In Vitro DβH Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on recombinant human Dopamine β-hydroxylase (DβH) by measuring the enzymatic conversion of a substrate, tyramine (B21549), to octopamine (B1677172).
Materials:
-
Recombinant human DβH (e.g., expressed in CHO or HEK293 cells)
-
This compound
-
Tyramine hydrochloride (substrate)
-
Ascorbic acid (cofactor)
-
Catalase
-
Fumaric acid
-
N-Ethylmaleimide
-
Copper sulfate (B86663) (CuSO4)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing sodium acetate, ascorbic acid, catalase, fumaric acid, and N-Ethylmaleimide.
-
Prepare a substrate solution of tyramine hydrochloride in the reaction buffer.
-
Prepare a stop solution of perchloric acid.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add the reaction buffer.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add recombinant human DβH to each well and pre-incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the tyramine substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction proceeds under initial velocity conditions.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the perchloric acid stop solution.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Quantification of Octopamine:
-
Analyze the samples by HPLC to separate and quantify the amount of octopamine produced.
-
The mobile phase composition and detector settings should be optimized for the detection of octopamine.
-
-
Data Analysis:
-
Calculate the rate of octopamine formation for each this compound concentration.
-
Determine the percent inhibition of DβH activity relative to the vehicle control.
-
To determine the Ki for noncompetitive inhibition, perform the assay at multiple fixed concentrations of both the substrate (tyramine) and the inhibitor (this compound).
-
Analyze the data using non-linear regression analysis with appropriate enzyme kinetic models (e.g., Michaelis-Menten for substrate kinetics and a noncompetitive inhibition model). A Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can also be used for graphical analysis.
-
Experimental Workflow for Ki Determination
The following diagram outlines the workflow for determining the inhibition constant (Ki) of this compound for DβH.
Conclusion
This compound is a potent, reversible, and noncompetitive inhibitor of Dopamine β-hydroxylase. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical resource for researchers and drug development professionals. Understanding the molecular interactions of this compound with DβH is crucial for its continued development and for the design of novel therapeutics targeting the sympathetic nervous system. Further structural studies are warranted to precisely elucidate the binding mode of this compound and to facilitate structure-based drug design efforts.
Methodological & Application
Application Notes and Protocols for Zamicastat in Rat Models of Hypertension
These application notes provide a comprehensive overview of the dosage and administration of Zamicastat, a reversible dopamine (B1211576) β-hydroxylase (DβH) inhibitor, in preclinical rat models of hypertension. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other DβH inhibitors.
Introduction
This compound effectively lowers blood pressure by inhibiting the conversion of dopamine to norepinephrine (B1679862) in peripheral sympathetically innervated tissues.[1][2] This mechanism of action reduces sympathetic tone, which is a key contributor to the pathophysiology of many forms of hypertension.[1][2] The following sections detail the use of this compound in three commonly used rat models of hypertension: the Spontaneously Hypertensive Rat (SHR), the Dahl Salt-Sensitive (SS) rat, and the Monocrotaline (MCT)-induced pulmonary arterial hypertension model.
This compound Dosage and Administration in Different Rat Models
The optimal dosage and administration of this compound can vary depending on the specific rat model and the experimental design (acute vs. chronic studies).
Table 1: Summary of this compound Dosage and Administration in Rat Models of Hypertension
| Rat Model | Dosing Regimen | Route of Administration | Vehicle | Key Findings |
| Spontaneously Hypertensive Rat (SHR) | Acute: 3, 30, and 100 mg/kg | Oral (p.o.) | Not Specified | Dose-dependent decrease in systolic and diastolic blood pressure.[3] |
| Acute & Repeated: 30 mg/kg/day for 5 days | Oral (p.o.) | Not Specified | Sustained reduction in blood pressure without tachyphylaxis. | |
| Dahl Salt-Sensitive (SS) Rat | Acute: 10, 30, and 100 mg/kg | Oral (p.o.) | Not Specified | Dose- and time-dependent reduction in blood pressure. |
| Chronic: 30 mg/kg/day | Oral (p.o.) | Not Specified | Ameliorated end-organ damage and inflammation; increased survival. | |
| Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) | Prophylactic: 10, 20, and 30 mg/kg/day | Oral (p.o.) | 0.2% HPMC | Improved survival and decreased sympathetic activity. |
| Therapeutic: 30 mg/kg/day | Oral (p.o.) | Not Specified | Improved survival, but no significant effect on right ventricular systolic pressure. |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
This model is a well-established genetic model of essential hypertension.
Materials:
-
Male adult Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Telemetry devices (e.g., TA11PA-C40, DSI) for continuous blood pressure monitoring
Protocol for Acute and Repeated Dosing Study:
-
Animal Preparation: Implant telemetry devices in male adult SHR according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for 24-48 hours before drug administration.
-
This compound Administration:
-
Acute Dosing Group: Administer a single oral dose of this compound (30 mg/kg).
-
Repeated Dosing Group: Administer this compound (30 mg/kg) orally once a day for five consecutive days.
-
-
Data Collection: Continuously monitor SBP, DBP, and heart rate throughout the study period.
-
Data Analysis: Analyze the data to determine the maximal effect (Emax) on blood pressure and the time to reach Emax. Compare the effects between the acute and repeated dosing groups to assess for tachyphylaxis.
Dahl Salt-Sensitive (SS) Rat Model
This model develops hypertension when fed a high-salt diet.
Materials:
-
Dahl Salt-Sensitive (SS) rats
-
This compound
-
High-salt diet (e.g., 8% NaCl)
-
Standard rat chow (control diet)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)
Protocol for Chronic Treatment Study:
-
Induction of Hypertension: Feed Dahl SS rats a high-salt diet to induce hypertension. Monitor blood pressure regularly until a sustained hypertensive state is achieved.
-
Treatment Groups:
-
Control Group: Continue feeding a high-salt diet and administer the vehicle orally.
-
This compound Group: Continue feeding a high-salt diet and administer this compound (30 mg/kg/day) orally.
-
-
Duration of Treatment: Continue the treatment for a predetermined period (e.g., several weeks) to assess the long-term effects.
-
Data Collection:
-
Monitor blood pressure and heart rate regularly.
-
At the end of the study, collect blood and tissue samples to evaluate biomarkers of cardiometabolic risk and inflammation, and to assess end-organ damage.
-
-
Survival Analysis: In a separate cohort, evaluate the effect of chronic this compound treatment on the survival rate of aged Dahl SS rats on a high-salt diet.
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model
This is a widely used model of pulmonary hypertension induced by a toxic agent.
Materials:
-
Male Wistar Han rats
-
Monocrotaline (MCT)
-
This compound
-
Vehicle (e.g., 0.2% Hydroxypropyl methylcellulose (B11928114) - HPMC)
-
Equipment for measuring right ventricular systolic pressure and for catecholamine analysis.
Protocol for Therapeutic Treatment Study:
-
Induction of PAH: Induce PAH by a single subcutaneous administration of MCT (60 mg/kg).
-
Initiation of Treatment: Begin daily oral treatment with this compound (30 mg/kg/day) 12 days after MCT administration, once an increase in right ventricular pressure is established.
-
Treatment Duration: Continue treatment until day 25 or 27.
-
Endpoint Evaluation:
-
At the end of the treatment period, evaluate surviving animals for catecholamine levels in urine and ventricular tissue.
-
Measure right ventricular systolic pressure.
-
Monitor survival rates throughout the study.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for SHR Model
Caption: Experimental workflow for this compound in the SHR model.
Logical Relationship in Dahl SS Model
Caption: Therapeutic logic in the Dahl SS rat model.
References
Application Notes and Protocols for In Vitro Measurement of Zamicastat's Dopamine β-Hydroxylase (DβH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamicastat (also known as BIA 5-1058) is a potent, reversible, and noncompetitive inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] This mechanism of action makes this compound a subject of interest for therapeutic applications where modulation of the sympathetic nervous system is desired.[2] Accurate and reliable in vitro assays are crucial for characterizing the inhibitory activity of this compound and similar compounds.
These application notes provide detailed protocols for three common in vitro methods to measure DβH inhibition: a spectrophotometric assay, a High-Performance Liquid Chromatography (HPLC)-based assay, and an Enzyme-Linked Immunosorbent Assay (ELISA).
This compound's DβH Inhibition Profile
This compound has been characterized as a noncompetitive inhibitor of DβH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1][2] This interaction reduces the maximal velocity (Vmax) of the enzyme without significantly affecting the substrate's binding affinity (Km).
Quantitative Data on this compound's DβH Inhibition
| Parameter | Value | Description | Reference |
| IC50 | 90 nM (72-114 nM, 95% CI) | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of DβH activity in vitro. | |
| Ki | 43 nM (20-65 nM, 95% CI) | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | |
| Inhibition Type | Noncompetitive | The inhibitor binds to a site other than the active site, affecting the catalytic activity of the enzyme. | |
| Reversibility | Reversible | The inhibitory effect can be reversed, for instance, by dilution. |
Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the biochemical pathway catalyzed by DβH and the mechanism of noncompetitive inhibition by this compound.
Experimental Protocols
Here are detailed protocols for three distinct in vitro assays to measure this compound's DβH inhibition.
Spectrophotometric Assay (Based on Nagatsu and Udenfriend Method)
This assay measures the formation of octopamine (B1677172) from tyramine, which is then oxidized to p-hydroxybenzaldehyde and quantified spectrophotometrically.
-
Dopamine β-hydroxylase (purified or from tissue homogenate)
-
This compound
-
Tyramine hydrochloride
-
L-Ascorbic acid
-
Catalase
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Perchloric acid
-
Sodium periodate
-
Sodium metabisulfite
-
Microplate reader or spectrophotometer
-
Prepare Reagent Solutions:
-
Assay Buffer: 0.5 M Sodium acetate buffer, pH 5.0.
-
Substrate Solution: 100 mM Tyramine hydrochloride in water.
-
Cofactor Solution: 100 mM L-Ascorbic acid in water (prepare fresh).
-
Catalase Solution: 1 mg/mL in water.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Stop Solution: 1 M Perchloric acid.
-
Oxidizing Reagent: 2% (w/v) Sodium periodate in water.
-
Reducing Reagent: 10% (w/v) Sodium metabisulfite in water.
-
-
Reaction Setup (in a 96-well plate or microcentrifuge tubes):
-
To each well, add:
-
50 µL of Assay Buffer
-
10 µL of Catalase Solution
-
20 µL of Cofactor Solution
-
10 µL of DβH enzyme solution
-
10 µL of this compound dilution or vehicle (for control)
-
-
Mix gently and pre-incubate for 10 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of Substrate Solution to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Reaction Termination and Product Detection:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Add 50 µL of Oxidizing Reagent and incubate for 5 minutes at room temperature.
-
Add 50 µL of Reducing Reagent to stop the oxidation.
-
Measure the absorbance at 330 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of this compound concentration to determine the IC50 value.
-
HPLC-Based Assay with Electrochemical Detection
This highly sensitive method measures the enzymatic formation of norepinephrine from dopamine, which is then separated and quantified by HPLC with electrochemical detection.
-
Dopamine β-hydroxylase
-
This compound
-
Dopamine hydrochloride
-
L-Ascorbic acid
-
Sodium acetate buffer (pH 5.0)
-
Perchloric acid
-
HPLC system with a C18 reverse-phase column and an electrochemical detector (ECD)
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent like octanesulfonic acid and methanol)
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
100 µL of 0.5 M Sodium acetate buffer (pH 5.0)
-
20 µL of 100 mM L-Ascorbic acid (freshly prepared)
-
20 µL of DβH enzyme solution
-
10 µL of this compound dilution or vehicle
-
-
Pre-incubate for 10 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Start the reaction by adding 20 µL of 10 mM Dopamine hydrochloride.
-
Incubate for 20 minutes at 37°C.
-
-
Sample Preparation for HPLC:
-
Terminate the reaction by adding 50 µL of 1 M Perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical mobile phase could be a mixture of 0.1 M sodium phosphate, 0.1 mM EDTA, 1 mM sodium octyl sulfate, and 15% methanol, adjusted to pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Electrochemical detector set at an oxidizing potential of +0.65 V.
-
Quantify the norepinephrine peak area.
-
-
Data Analysis:
-
Calculate the amount of norepinephrine produced in each reaction.
-
Determine the percent inhibition for each this compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Competitive ELISA
This immunoassay measures the amount of DβH protein present, which can be used to assess the effect of inhibitors on enzyme levels or to quantify the enzyme in samples for subsequent activity assays.
-
Preparation: Prepare all reagents, standards, and samples according to the kit manual.
-
Competitive Reaction: Add standards or samples, HRP-conjugated DβH, and a specific primary antibody to the wells of a microplate pre-coated with a secondary antibody. Incubate for 1 hour at 37°C. During this incubation, the DβH in the sample competes with the HRP-conjugated DβH for binding to the primary antibody.
-
Washing: Aspirate and wash the wells multiple times to remove unbound components.
-
Substrate Addition: Add the substrate solution to each well and incubate for 15 minutes at 37°C in the dark. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of DβH in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the optical density at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve and determine the concentration of DβH in the samples. To assess inhibition, DβH activity would need to be measured in parallel after treatment with this compound.
Conclusion
The choice of assay for measuring this compound's DβH inhibition will depend on the specific research question, available equipment, and desired throughput and sensitivity. The spectrophotometric assay is a classic, cost-effective method suitable for initial screening. The HPLC-based assay offers higher sensitivity and specificity, making it ideal for detailed kinetic studies. The ELISA is useful for quantifying DβH protein levels, which can be correlated with activity measurements. Each of these methods can provide valuable data for the characterization of this compound and other DβH inhibitors in drug discovery and development.
References
Application Notes and Protocols for Evaluating Zamicastat Efficacy in the Spontaneously Hypertensive Rat (SHR) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spontaneously hypertensive rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a valuable model for studying essential hypertension. These animals develop hypertension without any known external stimuli, mirroring the progression of the disease in humans. Zamicastat is a potent and reversible inhibitor of dopamine (B1211576) β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). By inhibiting DβH, this compound effectively reduces norepinephrine levels in sympathetically innervated tissues, leading to a decrease in sympathetic nervous system (SNS) activity and a subsequent reduction in blood pressure.[1][2][3][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in the SHR model, including experimental design, data collection, and analysis.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of dopamine β-hydroxylase (DβH). This enzyme is crucial for the biosynthesis of norepinephrine, a key neurotransmitter in the sympathetic nervous system that regulates blood pressure. By blocking DβH, this compound decreases the production of norepinephrine and leads to an accumulation of its precursor, dopamine.[1] The reduction in norepinephrine levels lessens the stimulation of adrenergic receptors in the vasculature and the heart, resulting in vasodilation and a decrease in cardiac output, which collectively lower blood pressure.
Caption: Mechanism of action of this compound in reducing blood pressure.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in the SHR model.
Table 1: Effect of this compound on Systolic and Diastolic Blood Pressure in SHRs
| Treatment Group | Dose (mg/kg) | Duration | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |
| This compound (Acute) | 30 | Single Dose | ↓ 21.1 ± 3.9 | ↓ 18.4 ± 3.5 | |
| This compound (Repeated) | 30 | 5 Days (once daily) | ↓ 22.0 ± 8.2 (Day 1) to ↓ 16.1 ± 2.8 (Day 5) | ↓ 18.8 ± 8.7 (Day 1) to ↓ 15.7 ± 4.7 (Day 5) | |
| This compound (Chronic) | 30 | 9 Weeks | Significant Decrease | Significant Decrease |
Table 2: Effect of this compound on Heart Rate and Other Parameters in SHRs
| Parameter | Treatment Group | Dose (mg/kg) | Duration | Effect | Reference |
| Heart Rate | This compound | 30 | Acute & Repeated | No significant effect | |
| Plasma Triglycerides | This compound | 30 | 9 Weeks | ↓ | |
| Plasma Free Fatty Acids | This compound | 30 | 9 Weeks | ↓ | |
| Plasma Aspartate Aminotransferase | This compound | 30 | 9 Weeks | ↓ | |
| Heart-to-body weight ratio | This compound | 30 | 9 Weeks | ↓ | |
| 24h Urine Output | This compound | 30 | 9 Weeks | ↓ |
Experimental Protocols
Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR)
-
Sex: Male
-
Age: 12-16 weeks at the start of the study.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
This compound Formulation and Administration
-
Formulation: this compound can be suspended in a vehicle such as 0.2% hydroxypropyl methylcellulose (B11928114) (HPMC) in water. The formulation should be prepared fresh daily.
-
Administration: Administer this compound or vehicle control via oral gavage. The volume should not exceed 10 mL/kg body weight.
Protocol for Oral Gavage:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound suspension or vehicle slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Blood Pressure Measurement
Continuous blood pressure monitoring is the preferred method for accurate assessment.
Protocol for Telemetry Implantation:
-
Anesthetize the SHR according to approved institutional protocols.
-
Implant a telemetry transmitter (e.g., TA11PA-C40, DSI) with the catheter inserted into the abdominal aorta.
-
The body of the transmitter is placed in the abdominal cavity.
-
Close the incision and allow the animal to recover for at least one week before starting the experiment.
-
Record baseline blood pressure, heart rate, and activity for at least 24 hours before the first dose.
Experimental Timeline
Caption: Experimental workflow for this compound efficacy testing in SHRs.
Detailed Timeline:
-
Week 1: Acclimatization: Allow the SHRs to acclimate to the housing facility for at least one week.
-
Week 2: Telemetry Implantation and Recovery: Perform telemetry implantation surgery and allow for a one-week recovery period.
-
Week 3: Baseline Data Collection: Record baseline blood pressure, heart rate, and activity for a continuous 24-hour period.
-
Weeks 4-12: Treatment Period:
-
Randomly assign animals to either the this compound (30 mg/kg/day, p.o.) or vehicle control group.
-
Administer the daily dose at the same time each day.
-
Continuously monitor cardiovascular parameters.
-
-
Week 12: Endpoint Measurements:
-
Perform a 24-hour urine collection for catecholamine analysis.
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Collect blood for plasma analysis and tissues (heart, kidneys) for further analysis (e.g., hypertrophy assessment).
-
Catecholamine Analysis
Protocol for 24-Hour Urine Collection:
-
House the rats in metabolic cages that allow for the separation of urine and feces.
-
Collect urine over a 24-hour period into a collection tube containing an appropriate preservative (e.g., hydrochloric acid) to prevent catecholamine degradation.
-
Measure the total urine volume and store samples at -80°C until analysis.
Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
Sample Preparation: Thaw urine samples and centrifuge to remove any precipitates.
-
Extraction: Use a solid-phase extraction (SPE) method to isolate catecholamines from the urine matrix.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffer solution containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
-
Detection: Use an electrochemical detector set at an appropriate oxidation potential to detect norepinephrine and dopamine.
-
Quantification: Calculate the concentration of each catecholamine by comparing the peak areas to a standard curve.
Conclusion
The spontaneously hypertensive rat model is a robust and reliable tool for assessing the in vivo efficacy of antihypertensive agents like this compound. The protocols outlined in these application notes provide a comprehensive framework for conducting such studies, from experimental design and drug administration to data collection and analysis. By following these detailed methodologies, researchers can obtain high-quality, reproducible data to evaluate the therapeutic potential of this compound and other dopamine β-hydroxylase inhibitors in the context of hypertension.
References
- 1. agilent.com [agilent.com]
- 2. A three-month repeated oral administration study of a low viscosity grade of hydroxypropyl methylcellulose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glsciences.com [glsciences.com]
- 4. The fate of ultra-low viscosity 14C-hydroxypropyl methylcellulose in rats following gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Monocrotaline-Induced Pulmonary Hypertension Model and the Therapeutic Potential of Zamicastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a devastating disease characterized by progressive elevation of pulmonary arterial pressure, leading to right ventricular failure and premature death. The monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rodents is a well-established and widely utilized preclinical tool that recapitulates key features of human PAH, including endothelial dysfunction, inflammation, pulmonary vascular remodeling, and subsequent right ventricular hypertrophy.[1][2][3][4] This model's simplicity, reproducibility, and affordability make it invaluable for investigating disease pathogenesis and evaluating novel therapeutic agents.[1]
Zamicastat is a potent, reversible, and orally active inhibitor of dopamine (B1211576) β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine (B1679862). By modulating the sympathetic nervous system (SNS), which is known to be hyperactivated in PAH, this compound presents a novel therapeutic strategy. Studies have shown that this compound can improve survival and mitigate some pathological changes in the MCT-induced PAH model, suggesting its potential as a therapeutic agent for this debilitating condition.
These application notes provide a comprehensive guide to utilizing the monocrotaline-induced pulmonary hypertension model and investigating the effects of this compound. Detailed protocols for model induction, therapeutic intervention, and key endpoint analyses are provided to facilitate research in this critical area.
Pathophysiology and Therapeutic Rationale
Monocrotaline-Induced Pulmonary Hypertension
Monocrotaline, a pyrrolizidine (B1209537) alkaloid, is biologically inert until it is metabolized in the liver by cytochrome P450 enzymes into its toxic metabolite, monocrotaline pyrrole (B145914) (MCTP). MCTP is then transported to the lungs where it injures pulmonary artery endothelial cells. This initial endothelial damage triggers a cascade of events including inflammation, smooth muscle cell proliferation, and excessive extracellular matrix deposition, leading to the thickening and narrowing of the pulmonary arteries. This pulmonary vascular remodeling increases pulmonary vascular resistance, resulting in elevated pulmonary artery pressure and a consequent pressure overload on the right ventricle. Over time, the right ventricle hypertrophies in an attempt to compensate, but eventually fails, leading to right heart failure and death.
Figure 1: Pathogenesis of Monocrotaline-Induced Pulmonary Hypertension.
This compound: Mechanism of Action
This compound acts by inhibiting dopamine β-hydroxylase, a key enzyme in the catecholamine biosynthesis pathway. This inhibition leads to a reduction in the production of norepinephrine and a subsequent increase in the levels of its precursor, dopamine. The sympathetic nervous system is often overactive in PAH, contributing to vasoconstriction and adverse cardiac remodeling. By reducing norepinephrine levels, this compound can attenuate this sympathetic overactivity, potentially leading to vasodilation and protective effects on the heart.
Figure 2: Mechanism of Action of this compound.
Experimental Protocols
I. Induction of Pulmonary Hypertension with Monocrotaline
Materials:
-
Monocrotaline (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Syringes and needles (25-27 gauge)
Protocol:
-
Preparation of Monocrotaline Solution:
-
Dissolve monocrotaline in sterile 0.9% saline to a final concentration of 60 mg/mL. The solution may require gentle warming and vortexing to fully dissolve. Prepare fresh on the day of use.
-
-
Animal Acclimatization:
-
Allow rats to acclimatize to the animal facility for at least one week prior to the experiment, with free access to food and water.
-
-
Induction:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline at a dose of 60 mg/kg body weight.
-
Control animals should receive an equivalent volume of sterile saline.
-
-
Post-Induction Monitoring:
-
Monitor the animals daily for clinical signs of PAH, which may include reduced activity, tachypnea, and weight loss, particularly in the later stages (weeks 3-4).
-
Pulmonary hypertension typically develops over 3 to 4 weeks, with significant pathological changes observed at 28 days post-injection.
-
II. This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) [HPMC] in sterile water)
-
Oral gavage needles
Protocol:
-
Preparation of this compound Suspension:
-
Suspend this compound in the vehicle to the desired concentration. A common therapeutic dose used in rat studies is 30 mg/kg/day.
-
-
Treatment Initiation:
-
Treatment with this compound can be initiated either prophylactically (starting on the same day as MCT injection) or therapeutically (starting after the establishment of PAH, e.g., 12 days post-MCT).
-
-
Administration:
-
Administer this compound or vehicle daily via oral gavage.
-
The treatment duration can vary depending on the study endpoints, but a common duration is from the time of initiation until the end of the study (e.g., day 28).
-
Figure 3: Example Therapeutic Experimental Workflow.
III. Endpoint Analysis
At the end of the study period (e.g., 28 days), a comprehensive evaluation of the cardiovascular system is performed.
A. Hemodynamic Measurements
Protocol:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or an intraperitoneal injection of ketamine/xylazine).
-
Perform a right heart catheterization by inserting a pressure-volume catheter into the right ventricle via the right jugular vein.
-
Record the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
B. Assessment of Right Ventricular Hypertrophy (Fulton Index)
Protocol:
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and dissect the atria and large vessels.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index as the ratio of RV weight to LV+S weight (RV/[LV+S]). An increased Fulton Index is indicative of right ventricular hypertrophy.
C. Histological Analysis of Pulmonary Vascular Remodeling
Protocol:
-
Perfuse the lungs with saline followed by a fixative (e.g., 10% neutral buffered formalin).
-
Excise the lungs and immerse in the fixative for at least 24 hours.
-
Process the lung tissue and embed in paraffin.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E) or other relevant stains (e.g., Masson's trichrome for fibrosis).
-
Examine the small pulmonary arteries (50-100 µm diameter) under a microscope.
-
Quantify vascular remodeling by measuring the vessel wall thickness and the percentage of muscularized small arteries.
D. Measurement of Catecholamines
Protocol:
-
Collect urine and/or tissue samples (e.g., heart ventricles) and store them at -80°C until analysis.
-
Homogenize tissue samples in an appropriate buffer.
-
Measure the concentrations of norepinephrine and dopamine using a sensitive method such as high-performance liquid chromatography (HPLC) with electrochemical detection or a commercially available ELISA kit.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound in the monocrotaline-induced pulmonary hypertension model.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters
| Parameter | Control | Monocrotaline (MCT) | MCT + this compound (30 mg/kg/day) |
| Right Ventricular Systolic Pressure (mmHg) | ~25-30 | ~55-65 | No significant change vs. MCT |
| Mean Right Ventricular Pressure (mmHg) | ~16 | ~24 | Prevented increase vs. MCT |
| Fulton Index (RV/[LV+S]) | ~0.25 | ~0.50 | Decreased vs. MCT |
Note: Data are approximate values compiled from published studies and may vary depending on the specific experimental conditions.
Table 2: Neurochemical and Survival Data
| Parameter | Control | Monocrotaline (MCT) | MCT + this compound (30 mg/kg/day) |
| Urinary Norepinephrine | Normal | Increased | Decreased vs. MCT |
| Ventricular Norepinephrine | Normal | Increased | Decreased vs. MCT |
| Urinary Dopamine | Normal | No significant change | Increased vs. MCT |
| Survival Rate | 100% | Decreased | Significantly improved vs. MCT |
Note: Data are qualitative summaries from published studies.
Conclusion
The monocrotaline-induced pulmonary hypertension model is a robust and reliable tool for studying the pathophysiology of PAH and for the preclinical evaluation of novel therapeutic agents. This compound, through its mechanism of inhibiting norepinephrine synthesis, has demonstrated beneficial effects in this model, particularly in improving survival, even without a direct reduction in pulmonary artery pressure. This suggests that modulating sympathetic nervous system activity is a promising therapeutic avenue for PAH. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other compounds targeting the sympathetic nervous system in the context of pulmonary hypertension.
References
- 1. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating Zamicastat's Effects on the Human Sympathetic Nervous System Using the Cold Pressor Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the cold pressor test (CPT) to evaluate the pharmacodynamic effects of Zamicastat, a dopamine (B1211576) β-hydroxylase (DβH) inhibitor, in human subjects. The CPT is a non-invasive method to induce a sympathoexcitatory response, characterized by increases in blood pressure and heart rate, making it a valuable tool for assessing drugs that modulate the sympathetic nervous system.
Introduction
This compound is a potent and reversible inhibitor of dopamine β-hydroxylase, the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1][2] By inhibiting DβH, this compound reduces norepinephrine levels while increasing dopamine levels in peripheral sympathetically innervated tissues.[1][2] This mechanism of action makes it a promising therapeutic agent for conditions associated with sympathetic nervous system overactivity, such as pulmonary arterial hypertension.[3] The cold pressor test serves as an effective method to unmask and quantify the sympatholytic effects of this compound in a clinical research setting.
Quantitative Data Summary
The following tables summarize the quantitative effects of a 400 mg dose of this compound administered for 10 days to healthy male subjects, as observed during a cold pressor test.
Table 1: Hemodynamic Response to Cold Pressor Test on Day 10 of Treatment
| Parameter | This compound Effect (Compared to Placebo) | P-value |
| Systolic Blood Pressure (stimulus vs. rest) | -4.62 mmHg | 0.020 |
| Mean Arterial Pressure (stimulus vs. rest) | -2.62 mmHg | 0.025 |
Table 2: Plasma Catecholamine Levels on Day 10 of Treatment
| Parameter | This compound Effect (Compared to Placebo) | P-value |
| Plasma Dopamine (before CPT) | +12.63 ng/L | 0.040 |
| Plasma Dopamine (after CPT) | +19.22 ng/L | 0.001 |
| Plasma Epinephrine (B1671497) (change from baseline after CPT) | Significant Increase | 0.040 |
Table 3: 24-Hour Urinary Catecholamine Excretion on Day 10 of Treatment
| Parameter | This compound Effect (Compared to Placebo) | P-value |
| Urinary Epinephrine | Significant Reduction | 0.002 |
| Urinary Norepinephrine | Significant Reduction | 0.001 |
Table 4: Pharmacodynamic Biomarker on Day 10 of Treatment
| Parameter | This compound Effect |
| Plasma DβH Activity Inhibition | 19.8% to 25.0% |
Experimental Protocols
This section details the protocol for a double-blind, randomized, placebo-controlled crossover study to evaluate the effects of this compound using the cold pressor test.
Subject Recruitment and Screening
-
Inclusion Criteria: Healthy male subjects. Specific age and BMI ranges should be defined.
-
Exclusion Criteria: History of cardiovascular disease, hypertension, contraindications to the cold pressor test (e.g., Raynaud's phenomenon), use of medications known to affect the cardiovascular or autonomic nervous system.
-
Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB) or independent ethics committee. All subjects must provide written informed consent prior to any study-related procedures.
Study Design
-
A double-blind, randomized, placebo-controlled, crossover design is recommended.
-
Each subject will receive two treatment periods: 10 days of this compound (e.g., 400 mg once daily) and 10 days of a matching placebo, separated by a washout period of sufficient duration.
-
The cold pressor test will be performed at baseline (Day -1) and on Day 10 of each treatment period.
Cold Pressor Test (CPT) Protocol
This protocol is adapted from standardized procedures for inducing a sympathoexcitatory response.
-
Acclimatization: Allow the subject to rest in a quiet, temperature-controlled room for at least 20 minutes before the test begins.
-
Baseline Measurements:
-
Measure baseline blood pressure and heart rate three times at 2-minute intervals using a calibrated automated sphygmomanometer. The average of these readings will serve as the baseline value.
-
Collect a baseline venous blood sample for plasma catecholamine (dopamine, norepinephrine, epinephrine) and DβH activity analysis.
-
-
CPT Procedure:
-
The subject should be seated comfortably.
-
Instruct the subject to immerse their non-dominant hand, up to the wrist, into a container of ice water maintained at a temperature of 1-4°C. The water should be circulated to prevent a thermocline from forming around the hand.
-
The hand should remain immersed for a standardized duration, typically 1 to 2 minutes.
-
-
Measurements During and After CPT:
-
Measure blood pressure and heart rate continuously or at 30-second intervals throughout the immersion period and for at least 5 minutes following the removal of the hand from the water.
-
Immediately after the hand is removed from the water, collect a second venous blood sample for post-stimulus plasma catecholamine analysis.
-
-
24-Hour Urine Collection:
-
On Day 9 of each treatment period, subjects will begin a 24-hour urine collection for the analysis of urinary dopamine, norepinephrine, and epinephrine excretion.
-
Sample Handling and Analysis
-
Blood Samples: Blood for catecholamine analysis should be collected in chilled tubes containing a preservative (e.g., EDTA and sodium metabisulfite) and immediately placed on ice. Plasma should be separated by centrifugation in a refrigerated centrifuge and stored at -80°C until analysis. Plasma DβH activity should be assayed using a validated method.
-
Urine Samples: The 24-hour urine collection should be kept refrigerated or on ice during the collection period. The total volume should be recorded, and aliquots should be stored at -20°C or lower until analysis.
-
Analytical Methods: Plasma and urinary catecholamines are typically measured using high-performance liquid chromatography (HPLC) with electrochemical detection or liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits Dopamine β-Hydroxylase (DβH).
Experimental Workflow
Caption: Crossover study workflow for this compound evaluation.
References
Application Notes and Protocols for Assessing Zamicastat's Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the blood-brain barrier (BBB) permeability of Zamicastat, a dopamine (B1211576) β-hydroxylase inhibitor. The provided information is critical for understanding its potential for central nervous system (CNS) effects and for the development of peripherally restricted drugs.
Introduction
This compound is a therapeutic agent that has been investigated for its role in modulating the sympathetic nervous system. A key characteristic of this compound is its limited access to the brain, which is advantageous for minimizing CNS side effects. This property is largely attributed to its interaction with efflux transporters at the blood-brain barrier. This document outlines the techniques to quantify this limited permeability.
Physicochemical Properties of this compound
The physicochemical properties of a drug are fundamental determinants of its ability to cross the BBB. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 401.47 g/mol | [1][2][3][4] |
| Predicted logP | 3.24 - 3.85 | [5] |
| Predicted Water Solubility | 0.00542 mg/mL | |
| pKa (Strongest Acidic) | 10.35 | |
| pKa (Strongest Basic) | 8.98 |
In Vitro Assessment of BBB Permeability
In vitro models are essential for the initial screening of a compound's ability to cross the BBB. These models typically consist of a monolayer of endothelial cells that mimic the barrier.
Bidirectional Permeability Assay using MDCK-MDR1 and MDCK-BCRP Cell Lines
This assay is crucial for determining if a compound is a substrate of the key BBB efflux transporters, P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP). This compound has been identified as a dual inhibitor of P-gp and BCRP.
Quantitative Data:
| Transporter | IC50 of this compound | Cell Line |
| P-glycoprotein (P-gp) | 73.8 ± 7.2 µM | MDCK-MDR1 |
| Breast Cancer Resistance Protein (BCRP) | 17.0 ± 2.7 µM | MDCK-BCRP |
Experimental Protocol:
Objective: To determine the apparent permeability (Papp) of this compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across MDCK-MDR1 and MDCK-BCRP cell monolayers and to calculate the efflux ratio.
Materials:
-
MDCK-MDR1 and MDCK-BCRP cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-BCRP cells onto the apical side of the Transwell inserts at a density of approximately 2.5 x 10^5 cells/cm².
-
Cell Culture: Culture the cells for 3-5 days to allow for the formation of a confluent monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >150 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B permeability, add this compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-A permeability, add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
Collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is indicative of active efflux.
-
DOT Script for Bidirectional Permeability Assay Workflow:
Caption: Workflow for the in vitro bidirectional permeability assay.
Caco-2 Permeability Assay
While MDCK cells are excellent for studying specific transporters, the Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for predicting general human intestinal absorption and can also be used as a surrogate for BBB permeability for some compounds.
Experimental Protocol:
The protocol is similar to the MDCK assay, with the main difference being the cell culture duration. Caco-2 cells require a longer culture period (typically 21 days) to differentiate and form a polarized monolayer with well-defined tight junctions.
In Vivo Assessment of BBB Permeability
In vivo studies provide the most definitive data on a drug's ability to cross the BBB in a living organism.
Brain-to-Plasma Concentration Ratio (Kp)
This method involves administering this compound to an animal model (e.g., mice or rats) and measuring its concentration in both the brain and plasma at a specific time point.
Experimental Protocol:
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound.
Materials:
-
Laboratory animals (e.g., male C57BL/6 mice)
-
This compound formulation for administration (e.g., oral gavage or intravenous injection)
-
Anesthesia
-
Equipment for blood collection and brain tissue homogenization
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer a known dose of this compound to the animals.
-
Sample Collection: At a predetermined time point (e.g., corresponding to the peak plasma concentration), anesthetize the animals and collect a blood sample via cardiac puncture. Immediately perfuse the brain with saline to remove residual blood.
-
Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Preparation: Process both plasma and brain homogenate samples (e.g., by protein precipitation) to extract this compound.
-
Sample Analysis: Quantify the concentration of this compound in plasma (Cp) and brain homogenate (Cbr) using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (Kp): Kp = Cbr / Cp
-
In Vivo Microdialysis
Microdialysis is a more advanced technique that allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF), providing a more accurate measure of the pharmacologically active concentration at the target site.
Experimental Protocol:
Objective: To measure the unbound concentration of this compound in the brain ECF over time.
Materials:
-
Laboratory animals (e.g., male Sprague-Dawley rats)
-
Stereotaxic apparatus for probe implantation
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
This compound formulation
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system
Procedure:
-
Probe Implantation: Anesthetize the animal and surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus) using a stereotaxic frame.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Administer this compound to the animal.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
-
Sample Analysis: Quantify the this compound concentration in the dialysate samples using a highly sensitive LC-MS/MS method.
-
Data Analysis: Plot the unbound brain concentration of this compound versus time to determine its pharmacokinetic profile in the brain.
Signaling Pathways and Logical Relationships
The primary mechanism limiting this compound's brain entry is its recognition and active transport out of the brain endothelial cells by P-gp and BCRP.
DOT Script for this compound Interaction with the BBB:
Caption: this compound's interaction with the BBB efflux pumps.
Conclusion
The assessment of this compound's BBB permeability requires a combination of in vitro and in vivo techniques. The available data strongly indicate that this compound is a substrate for the key efflux transporters P-gp and BCRP, which actively restrict its entry into the brain. The protocols outlined in these application notes provide a framework for quantifying this interaction and for screening other compounds for their potential to cross the blood-brain barrier. For a comprehensive understanding, it is recommended to perform both in vitro bidirectional permeability assays and in vivo studies to determine the brain-to-plasma concentration ratio.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. 1-((3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl)-1,3-dihydro-5-(2-((phenylmethyl)amino)ethyl)-2H-imidazole-2-thione | C21H21F2N3OS | CID 25052630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | P-gp | Hydroxylase | BCRP | TargetMol [targetmol.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Managing Variability in Animal Models Treated with Zamicastat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zamicastat in animal models. Our aim is to help you manage and understand sources of variability to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected decrease in blood pressure in our hypertensive animal model after this compound administration. What are the potential causes?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Animal Model Selection: this compound's effects can be model-dependent. It has shown efficacy in Dahl salt-sensitive (SS) rats, a model of salt-sensitive hypertension and heart failure.[1] Ensure the chosen model has a component of sympathetic nervous system hyperactivity that is responsive to dopamine (B1211576) β-hydroxylase (DβH) inhibition.
-
Dosage and Administration: In Dahl SS rats, acute doses of 10, 30, and 100 mg/kg have been used, with chronic studies utilizing 30 mg/kg/day.[1] For the monocrotaline (B1676716) (MCT) rat model of pulmonary hypertension, daily oral doses of 10, 20, or 30 mg/kg have been reported.[2] Confirm that the dose is appropriate for your model and that the oral gavage administration was successful. In spontaneously hypertensive rats (SHR), this compound has demonstrated a dose-dependent decrease in blood pressure at 3, 30, and 100 mg/kg.[3]
-
Vehicle Preparation: this compound has been administered in a 0.2% solution of hydroxypropyl methylcellulose (B11928114) (HPMC).[2] Ensure the vehicle is prepared correctly and that this compound is properly suspended.
-
Acclimatization and Stress: Stress can significantly impact blood pressure and sympathetic tone. Ensure animals are properly acclimated to handling, housing, and experimental procedures to minimize stress-induced variability.
Q2: We are observing high inter-individual variability in our results. What are the common sources of this variability?
A2: Inter-individual variability is a known challenge in animal studies. Key sources of variability with this compound include:
-
Genetic Background: Different rat strains exhibit variations in their sympathetic nervous system activity and drug-metabolizing enzymes. For instance, Sprague-Dawley rats have been reported to have higher sympathetic activity than Wistar-Kyoto rats. Furthermore, differences in cytochrome P450 (CYP) enzyme expression between strains like Sprague-Dawley, Wistar, Brown Norway, and Dark Agouti can affect drug metabolism.
-
Pharmacokinetics: While not specific to this compound, a similar DβH inhibitor, etamicastat, showed high variability in pharmacokinetic parameters attributed to different N-acetyltransferase-2 (NAT2) phenotypes. This suggests that genetic polymorphisms in metabolizing enzymes could be a source of variability for this compound as well. In human studies, this compound has shown moderate inter-individual variability in plasma concentrations (CV: 32.6%-36.6%).
-
Gut Microbiome: The gut microbiota can influence the metabolism of orally administered drugs, affecting their bioavailability and efficacy. Diet-induced changes in the gut microbiome could therefore contribute to variability in this compound's effects.
-
Diet: The diet of the animals can have a significant impact, especially in models like the Dahl SS rat, where a high-salt diet is used to induce hypertension. Variations in diet composition beyond the salt content could also influence outcomes.
Q3: How can we confirm that this compound is having a biological effect in our animals, even if the primary endpoint is not met?
A3: You can measure key pharmacodynamic markers to confirm target engagement:
-
Catecholamine Levels: this compound inhibits DβH, which converts dopamine to norepinephrine (B1679862). A successful administration should lead to a decrease in norepinephrine and an increase in dopamine levels in plasma, urine, and peripheral tissues like the heart and kidneys.
-
DβH Activity: A direct measurement of plasma or tissue DβH activity can confirm enzymatic inhibition. This compound at 30 mg/kg has been shown to fully inhibit adrenal DβH activity in rats.
Q4: Are there any unexpected effects of this compound that we should be aware of?
A4: While generally well-tolerated in animal studies, it is important to monitor for any unexpected changes. In human studies, this compound was generally well tolerated. In the monocrotaline rat model, this compound improved survival and reduced right ventricle hypertrophy. It is always crucial to have a vehicle-treated control group to differentiate compound effects from other experimental variables.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Strain | Dose | Vehicle | Administration Route | Study Duration | Reference |
| Salt-Sensitive Hypertension | Dahl Salt-Sensitive Rat | 10, 30, 100 mg/kg (acute); 30 mg/kg/day (chronic) | Not Specified | Oral | Acute and Chronic | |
| Pulmonary Hypertension | Wistar Han Rat | 10, 20, 30 mg/kg/day | 0.2% HPMC | Oral (gavage) | Up to 31 days | |
| Essential Hypertension | Spontaneously Hypertensive Rat | 3, 30, 100 mg/kg | Not Specified | Oral | Not Specified |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Conditions | Reference |
| Tmax (plasma peak) | 2 hours | Oral administration | |
| Metabolism | Largely occurs within the first 8 hours | Oral administration | |
| Primary Excretion Route | Feces | Oral and intravenous administration |
Table 3: Reported Efficacy of this compound in Rodent Models
| Animal Model | Key Findings | Reference |
| Dahl Salt-Sensitive Rat | Ameliorated end-organ damage, metabolic syndrome, and inflammation hallmarks. Increased median survival on a high-salt diet. | |
| Monocrotaline-Induced Pulmonary Hypertension Rat | Prevented the increase in sympathetic activity, decreased Fulton index, lung and right ventricle weight. Improved survival. | |
| Spontaneously Hypertensive Rat | Dose-dependent decrease in systolic and diastolic blood pressure with no effect on heart rate. |
Experimental Protocols
Protocol 1: Dahl Salt-Sensitive (SS) Rat Model of Hypertension
-
Animal Model: Male Dahl salt-sensitive rats.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Diet: To induce hypertension, provide a high-salt diet (e.g., 4% or 8% NaCl). A control group should be maintained on a normal-salt diet (e.g., 0.3% or 0.4% NaCl).
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle, such as 0.2% HPMC.
-
Administration: Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 30 mg/kg/day).
-
Monitoring: Monitor blood pressure regularly using a non-invasive tail-cuff method or telemetry.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis of catecholamine levels, DβH activity, and markers of end-organ damage.
Protocol 2: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Animal Model: Male Wistar Han or Sprague-Dawley rats.
-
Induction of PAH: Administer a single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment Initiation: Begin daily treatment with this compound or vehicle on the same day as MCT injection.
-
This compound Preparation: Prepare a suspension of this compound in 0.2% HPMC.
-
Administration: Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 10, 20, or 30 mg/kg/day).
-
Monitoring: Monitor animal health, body weight, and survival.
-
Endpoint Analysis: Conduct hemodynamic evaluations (e.g., measurement of right ventricular pressure) at specified time points (e.g., day 18). Collect tissues for morphometry, biomarker analysis (e.g., NT-proBNP), and catecholamine levels at the study endpoint (e.g., day 21 or 31).
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for the Dahl salt-sensitive rat model.
References
Interpreting Zamicastat Cardiovascular Study Outcomes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting results from cardiovascular studies involving Zamicastat. The following troubleshooting guides and frequently asked questions (FAQs) address potential questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in systolic and mean arterial blood pressure in our study subjects treated with this compound, particularly during sympathetic stimulation. Is this an expected outcome?
A1: Yes, this is an anticipated pharmacodynamic effect of this compound. This compound is a dopamine (B1211576) β-hydroxylase (DβH) inhibitor, which blocks the conversion of dopamine to norepinephrine (B1679862).[1][2] This leads to a reduction in norepinephrine levels, a key neurotransmitter involved in vasoconstriction and blood pressure elevation. Studies have demonstrated that this compound can decrease systolic and mean arterial blood pressure, especially in response to stimuli that activate the sympathetic nervous system, such as the cold pressor test.[1][3][4]
Q2: Our analysis shows a significant increase in plasma dopamine levels and a decrease in urinary norepinephrine and epinephrine (B1671497) excretion. How should we interpret these findings?
A2: These are hallmark biochemical indicators of effective DβH inhibition by this compound. By blocking DβH, this compound causes the precursor, dopamine, to accumulate, leading to increased plasma concentrations. Consequently, the production of norepinephrine and its downstream metabolite, epinephrine, is reduced, resulting in lower levels of these catecholamines being excreted in the urine. These results confirm the on-target activity of the compound.
Q3: We are investigating the effects of this compound in a model of right ventricular failure and are not observing a significant improvement in cardiac function. Is this inconsistent with its proposed therapeutic benefit?
A3: Not necessarily. While this compound is being investigated for cardiovascular diseases like pulmonary arterial hypertension, its primary mechanism is to modulate sympathetic tone rather than directly enhance cardiac contractility. In some preclinical models, such as pressure overload-induced right ventricular failure, DβH inhibition did not lead to beneficial effects on cardiac remodeling or function, despite reducing markers of sympathetic activity. The therapeutic benefit of this compound may be more pronounced in conditions where sympathetic overactivation is a primary driver of pathology.
Q4: Are there any expected effects of this compound on cardiac electrophysiology, such as QT interval prolongation?
A4: Another DβH inhibitor, etamicastat, has been shown to cause a slight prolongation of the QTc interval at high concentrations in preclinical studies. While specific data on this compound's effect on the QT interval from the provided search results is limited, it is a parameter that warrants careful monitoring in cardiovascular safety studies of DβH inhibitors.
Troubleshooting Guide
Issue 1: High variability in blood pressure response to this compound.
-
Possible Cause 1: Inconsistent sympathetic nervous system activation. The effect of this compound on blood pressure is most evident during sympathetic stimulation. Ensure that the experimental protocol for inducing sympathetic drive (e.g., cold pressor test, exercise) is highly standardized across all subjects and time points.
-
Possible Cause 2: Individual differences in DβH activity or catecholamine metabolism. There can be inter-individual variability in the baseline activity of the sympathetic nervous system and the metabolism of catecholamines. Consider measuring baseline plasma catecholamines and DβH activity to stratify the study population or as covariates in the statistical analysis.
-
Possible Cause 3: Drug metabolism differences. The metabolism of this compound can be complex and lead to various metabolites. Variations in drug-metabolizing enzymes could contribute to differing levels of active drug and, consequently, a variable pharmacodynamic response.
Issue 2: Unexpected changes in heart rate.
-
Possible Cause 1: Reflex tachycardia. A decrease in blood pressure can sometimes lead to a compensatory increase in heart rate (reflex tachycardia). However, some studies with DβH inhibitors have reported bradycardia (a slower heart rate).
-
Possible Cause 2: Complex interplay of catecholamines. While norepinephrine is reduced, the increased dopamine can have its own cardiovascular effects, which can vary depending on the dose and the specific dopamine receptors being activated. Carefully record and analyze heart rate data in conjunction with blood pressure and plasma catecholamine levels.
Data Presentation
Table 1: Effects of this compound on Hemodynamic and Biochemical Parameters during a Cold Pressor Test in Healthy Subjects
| Parameter | This compound Effect vs. Placebo | p-value | Reference |
| Systolic Blood Pressure (during cold stimulus vs. rest) | -4.62 mmHg | 0.020 | |
| Mean Arterial Pressure (response to cold stimulus) | -2.62 mmHg | 0.025 | |
| Plasma Dopamine (pre-CPT, Day 10) | +12.63 ng/L | 0.040 | |
| Plasma Dopamine (post-CPT, Day 10) | +19.22 ng/L | 0.001 | |
| 24-h Urinary Epinephrine (Day 10) | Significant Reduction | 0.002 | |
| 24-h Urinary Norepinephrine (Day 10) | Significant Reduction | 0.001 | |
| Plasma DβH Activity Inhibition | 19.8% to 25.0% | N/A |
CPT: Cold Pressor Test
Experimental Protocols
Cold Pressor Test (CPT) Methodology
The following is a generalized protocol based on a study investigating this compound's effect on the sympathetic nervous system.
-
Subject Preparation: Subjects should be in a supine position in a quiet, temperature-controlled room.
-
Baseline Measurements: After a rest period, record baseline blood pressure and heart rate.
-
Immersion: The subject's hand is immersed in ice water (0-4°C) up to the wrist for a standardized period (e.g., 1-2 minutes).
-
Continuous Monitoring: Continuously monitor and record blood pressure and heart rate throughout the immersion period and for a specified recovery period afterward.
-
Blood Sampling: Collect blood samples for plasma catecholamine (dopamine, norepinephrine, epinephrine) and DβH activity analysis at baseline and at specified times before, during, and after the CPT.
-
Urine Collection: Collect 24-hour urine samples for the determination of urinary catecholamine excretion.
Visualizations
Caption: Mechanism of action of this compound in the catecholamine biosynthesis pathway.
References
- 1. Effect of this compound on blood pressure and heart rate response to cold pressor test: A double-blind, randomized, placebo-controlled study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound treatment in a genetic model of salt-sensitive hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Refinement of Zamicastat treatment protocols for chronic heart failure models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zamicastat in chronic heart failure models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH).[1][2] DβH is responsible for the conversion of dopamine to norepinephrine (B1679862) in sympathetic nerves.[1][3] By inhibiting this enzyme, this compound reduces levels of norepinephrine and increases levels of dopamine in peripheral tissues that are sympathetically innervated.[3] This modulation of the sympathetic nervous system is the basis for its therapeutic potential in cardiovascular diseases like heart failure.
Q2: What are the expected effects of this compound on catecholamine levels?
A2: Treatment with this compound is expected to cause a decrease in plasma and urinary norepinephrine levels and an increase in plasma dopamine levels. In a study with healthy subjects, a 400 mg dose of this compound resulted in a significant increase in plasma dopamine and a significant reduction in 24-hour urinary norepinephrine excretion. The magnitude of these changes can be dose-dependent.
Q3: In which animal models of chronic heart failure has this compound been evaluated?
A3: this compound has been evaluated in the Dahl salt-sensitive (SS) rat, a genetic model of salt-sensitive hypertension and heart failure. In this model, chronic treatment with this compound has been shown to ameliorate end-organ damage, cardiac hypertrophy, and improve survival. It has also been studied in the monocrotaline (B1676716) rat model of pulmonary arterial hypertension, where it demonstrated improvements in survival and reductions in cardiac arrhythmias.
Q4: What is a typical dose range for this compound in preclinical rodent models?
A4: In Dahl salt-sensitive rats, this compound has been tested at acute oral doses of 10, 30, and 100 mg/kg. For chronic studies in this model, a dose of 30 mg/kg/day has been used. In the monocrotaline rat model, doses of 10, 20, and 30 mg/kg/day have been administered orally.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected changes in blood pressure after this compound administration.
-
Possible Cause 1: Dosing and Formulation.
-
Recommendation: Ensure accurate preparation of the dosing solution. This compound is often administered orally. The stability of the formulation should be considered, and fresh preparations are recommended if stability data is unavailable. Verify the dose calculations and administration technique to ensure the full dose is delivered.
-
-
Possible Cause 2: Animal Model Variability.
-
Recommendation: The response to this compound can be model-dependent. In Dahl SS rats, the effect on blood pressure was dose- and time-dependent. Ensure that the chosen model and the duration of the study are appropriate to observe the expected hemodynamic effects. Consider the baseline sympathetic tone of the animal model, as higher sympathetic activity may lead to a more pronounced effect.
-
-
Possible Cause 3: Measurement Technique.
-
Recommendation: Ensure that the method used for blood pressure measurement (e.g., telemetry, tail-cuff) is validated and consistently applied. Acclimatize animals to the procedure to minimize stress-induced fluctuations in blood pressure.
-
Issue 2: No significant change in cardiac hypertrophy or fibrosis markers.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Recommendation: Structural changes in the heart, such as hypertrophy and fibrosis, take time to develop and regress. Chronic treatment is necessary to observe these effects. In Dahl SS rats, prolonged treatment was required to ameliorate end-organ damage. Review the study timeline to ensure it is sufficient for cardiac remodeling to occur and for the effects of this compound to become apparent.
-
-
Possible Cause 2: Inadequate Dose.
-
Recommendation: The dose of this compound may be insufficient to achieve the desired level of DβH inhibition and downstream effects on cardiac remodeling. Consider conducting a dose-response study to determine the optimal dose for your specific model and endpoints.
-
-
Possible Cause 3: Biomarker Selection.
-
Recommendation: The choice of biomarkers is critical. Consider measuring a panel of markers for cardiac remodeling and fibrosis, such as N-terminal pro-brain natriuretic peptide (NT-proBNP), cardiac troponins, and markers of collagen synthesis. Histological analysis of heart tissue remains the gold standard for assessing hypertrophy and fibrosis.
-
Issue 3: High variability in catecholamine measurements.
-
Possible Cause 1: Sample Collection and Handling.
-
Recommendation: Catecholamines are highly sensitive to degradation. Blood samples should be collected on ice, and plasma should be separated promptly in a refrigerated centrifuge. The addition of a preservative, such as EDTA and sodium metabisulfite, is recommended. Samples should be stored at -80°C until analysis. Urine samples for catecholamine analysis should be collected over a 24-hour period in containers with an acid preservative.
-
-
Possible Cause 2: Analytical Method.
-
Recommendation: Use a sensitive and specific analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS), for catecholamine quantification. Ensure the assay is properly validated.
-
-
Possible Cause 3: Stress-Induced Catecholamine Release.
-
Recommendation: The stress of handling and sample collection can cause a significant release of catecholamines. Acclimatize animals to the procedures and maintain a consistent and low-stress environment. For terminal studies, consider in situ heart perfusion to wash out circulating catecholamines before tissue collection.
-
Data Presentation
Table 1: Effects of this compound on Hemodynamic and Biomarker Parameters in Dahl Salt-Sensitive (SS) Rats
| Parameter | Treatment Group | Dose | Duration | Observation | Reference |
| Blood Pressure | Dahl SS Rats | 10, 30, 100 mg/kg (acute) | Acute | Dose- and time-dependent reduction | |
| Cardiac Hypertrophy | Dahl SS Rats | 30 mg/kg/day | Chronic | Amelioration of cardiac hypertrophy | |
| Survival Rate | Dahl SS Rats | 30 mg/kg/day | Chronic | Increased median survival |
Table 2: Effects of this compound on Catecholamines and DβH Activity in Healthy Human Subjects
| Parameter | Treatment Group | Dose | Duration | Observation | Reference |
| Plasma Dopamine | Healthy Males | 400 mg | 10 days | Significant increase | |
| 24h Urinary Norepinephrine | Healthy Males | 400 mg | 10 days | Significant reduction | |
| 24h Urinary Epinephrine | Healthy Males | 400 mg | 10 days | Significant reduction | |
| Plasma DβH Activity | Healthy Males | 400 mg | 10 days | Inhibition of 19.8% to 25.0% |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Dahl Salt-Sensitive (SS) Rat Model of Heart Failure
-
Animal Model: Male Dahl SS rats are fed a high-salt diet (e.g., 8% NaCl) to induce hypertension, cardiac hypertrophy, and heart failure.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose) administered orally once daily.
-
This compound (e.g., 30 mg/kg/day) administered orally once daily.
-
-
Treatment Duration: Chronic treatment for several weeks to observe effects on cardiac remodeling and survival.
-
Key Endpoints:
-
Hemodynamics: Blood pressure and heart rate measured periodically (e.g., by telemetry or tail-cuff).
-
Cardiac Function: Echocardiography to assess parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.
-
Biomarkers: Plasma levels of NT-proBNP and catecholamines (dopamine and norepinephrine). 24-hour urinary excretion of catecholamines.
-
Histopathology: At the end of the study, hearts are collected, weighed, and processed for histological analysis to assess myocyte hypertrophy and interstitial fibrosis (e.g., using Masson's trichrome or Picrosirius red staining).
-
Survival: Monitor and record survival rates throughout the study.
-
Protocol 2: Measurement of Plasma and Urinary Catecholamines
-
Sample Collection:
-
Plasma: Collect blood into pre-chilled tubes containing EDTA and a reducing agent (e.g., sodium metabisulfite). Immediately place on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Urine: House rats in metabolic cages for 24-hour urine collection. Collect urine into containers with an acid preservative (e.g., HCl) to stabilize catecholamines. Measure the total volume and store aliquots at -80°C.
-
-
Sample Preparation:
-
Perform solid-phase or liquid-liquid extraction to isolate and concentrate catecholamines from the plasma or urine matrix.
-
-
Analysis:
-
Quantify dopamine and norepinephrine concentrations using a validated HPLC-ED or LC-MS/MS method.
-
Normalize urinary catecholamine levels to creatinine (B1669602) excretion to account for variations in urine output.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in modulating the sympathetic nervous system.
References
- 1. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Effects of this compound treatment in a genetic model of salt-sensitive hypertension and heart failure [pubmed.ncbi.nlm.nih.gov]
Troubleshooting tachyphylaxis or sensitization to Zamicastat effects
Zamicastat Effects: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of this compound. The following sections address potential questions and troubleshooting strategies related to changes in drug response during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a peripheral inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH).[1][2] DβH is a key enzyme in the catecholamine biosynthesis pathway, responsible for converting dopamine into norepinephrine (B1679862).[1][2][3] By inhibiting DβH, this compound decreases the levels of norepinephrine and increases the levels of dopamine in tissues that are innervated by the sympathetic nervous system. This modulation of the sympathetic nervous system is being explored for its therapeutic potential in conditions like hypertension and chronic heart failure.
Q2: Is there evidence of tachyphylaxis or sensitization with repeated this compound administration?
A key study investigating the effects of this compound on blood pressure in spontaneously hypertensive rats (SHR) found no evidence of tachyphylaxis or sensitization. In the study, repeated once-daily dosing for five days produced a consistent maximal effect on systolic and diastolic blood pressure, which returned to baseline after treatment was discontinued. The maximal effect (Emax) on systolic blood pressure was similar on day 1 and throughout the five days of administration.
Q3: What is tachyphylaxis?
Tachyphylaxis is a medical term that describes a rapid and short-term decrease in the response to a drug following its repeated administration. This phenomenon, also known as acute drug desensitization, can occur after the initial dose or a series of small doses. The diminished response is often due to mechanisms like receptor desensitization, receptor internalization, or the depletion of a mediator in the signaling pathway.
Q4: If tachyphylaxis to this compound has not been observed in key studies, why might I be seeing a diminishing response in my experiment?
Observing a reduced response to this compound in an experimental setting, particularly in vitro, may not be due to true pharmacological tachyphylaxis inherent to the compound's mechanism. Instead, it could be indicative of other experimental variables. These may include issues with compound stability in your specific assay medium, degradation over the course of the experiment, variability in your biological system (e.g., cell line health, passage number), or aspects of your experimental design, such as inadequate washout periods between doses. It is crucial to differentiate between a true pharmacological effect and an experimental artifact.
Troubleshooting Guide: Apparent Loss of this compound Efficacy
This guide provides steps to investigate a perceived decrease in this compound's effects during your experiments.
Issue: I am observing a progressively weaker response to this compound with repeated applications in my in vitro cell or tissue model.
-
Possible Cause 1: Compound Instability or Degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment from a validated stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assess Stability in Media: Determine the stability of this compound in your specific experimental buffer or culture medium over the time course of your experiment. This can be done by incubating this compound in the medium for various durations, then applying it to a fresh batch of cells/tissue to see if the effect is diminished. High-performance liquid chromatography (HPLC) analysis can also be used to check for degradation.
-
Control for Time: Include a time-matched control where the compound is incubated in media for the full duration of the experiment before being applied to the biological system to assess for any loss of potency.
-
-
-
Possible Cause 2: Experimental System Variability.
-
Troubleshooting Steps:
-
Monitor Cell Health and Passage Number: Use cells within a consistent and low passage number range. Document the passage number for every experiment. Visually inspect cells for morphological changes or signs of stress.
-
Standardize Seeding Density: Ensure that cell seeding density is consistent between experiments, as this can affect receptor expression levels and overall cellular responsiveness.
-
Validate the Biological System: If possible, periodically confirm the expression of dopamine β-hydroxylase in your cell model to ensure the target is present at consistent levels.
-
-
-
Possible Cause 3: Inadequate Experimental Protocol.
-
Troubleshooting Steps:
-
Optimize Washout Period: If you are applying multiple doses, the washout period between doses may be insufficient to allow the system to return to its baseline state. To determine an adequate washout time, perform a time-course experiment where you vary the washout duration and measure the recovery of the response.
-
Review Agonist/Substrate Concentrations: this compound's effect relies on the presence of its substrate, dopamine. Ensure that the substrate is not being depleted over the course of the experiment in your model system. Consider replenishing the substrate if necessary.
-
Include Positive and Negative Controls: Always include appropriate controls. A vehicle control is essential. A positive control (e.g., another DβH inhibitor if available) can help confirm the assay is performing as expected.
-
-
Data Presentation
Table 1: Maximal Effect (Emax) of this compound (30 mg/kg p.o.) on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Dosing Regimen | Day 1 Emax (mmHg) | Day 2 Emax (mmHg) | Day 3 Emax (mmHg) | Day 4 Emax (mmHg) | Day 5 Emax (mmHg) |
| Acute Dosing | -21.1 ± 3.9 | N/A | N/A | N/A | N/A |
| Repeated Dosing | -22.0 ± 8.2 | -25.2 ± 7.9 | -22.0 ± 7.5 | -20.0 ± 6.0 | -16.1 ± 2.8 |
Data presented as mean ± standard deviation. The consistency of the Emax in the repeated dosing group demonstrates a lack of tachyphylaxis.
Experimental Protocols
Protocol: Assessment of Tachyphylaxis to this compound in Spontaneously Hypertensive Rats (SHR)
This protocol summarizes the methodology used to determine that this compound does not induce tachyphylaxis to its cardiovascular effects.
-
Animal Model: Male adult spontaneously hypertensive rats (SHR) were used.
-
Instrumentation: Rats were implanted with telemetry devices (TA11PA-C40, DSI) to continuously monitor blood pressure and heart rate.
-
Experimental Groups:
-
Acute Dosing Group (n=8): Received a single oral dose of this compound (30 mg/kg).
-
Repeated Dosing Group (n=6): Received a single oral dose of this compound (30 mg/kg) once daily for five consecutive days.
-
-
Dosing: this compound was administered via oral gavage (p.o.).
-
Data Collection: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate were continuously recorded via telemetry.
-
Endpoint Analysis: The maximal effect (Emax), defined as the peak change in blood pressure from baseline, was determined after dosing. For the repeated dosing group, Emax was calculated for each of the five days of administration.
-
Evaluation of Tachyphylaxis: Tachyphylaxis was assessed by comparing the Emax values across the five days of administration in the repeated dosing group. A significant reduction in Emax over time would have indicated tachyphylaxis. The study found the effects to be consistent, concluding there was no tachyphylaxis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for an apparent loss of drug effect.
References
Validation & Comparative
A Comparative Analysis of Zamicastat and Etamicastat in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational dopamine (B1211576) β-hydroxylase (DβH) inhibitors, Zamicastat and etamicastat (B1249725), in the context of hypertension. Both drugs aim to reduce blood pressure by inhibiting the conversion of dopamine to norepinephrine, thereby decreasing sympathetic nervous system activity. This analysis is based on available preclinical and clinical data.
Mechanism of Action: Targeting the Sympathetic Nervous System
This compound and etamicastat are competitive and reversible inhibitors of dopamine β-hydroxylase (DβH), a key enzyme in the catecholamine biosynthesis pathway.[1][2] By blocking DβH, these drugs reduce the production of norepinephrine, a potent vasoconstrictor, leading to vasodilation and a subsequent decrease in blood pressure. This targeted approach offers a novel therapeutic strategy for managing hypertension, particularly in cases driven by sympathetic overactivity.[1]
References
A Head-to-Head Look at Dopamine β-Hydroxylase Inhibitors in Preclinical Models of Pulmonary Arterial Hypertension
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data available for various Dopamine (B1211576) β-hydroxylase (DβH) inhibitors investigated for the treatment of pulmonary arterial hypertension (PAH).
The sympathetic nervous system is known to be activated in patients with pulmonary arterial hypertension, contributing to the complex pathophysiology of the disease. A therapeutic strategy to counter this is the inhibition of Dopamine β-hydroxylase (DβH), the enzyme responsible for converting dopamine to norepinephrine (B1679862). By blocking this enzyme, DβH inhibitors aim to reduce the detrimental effects of excessive norepinephrine on the pulmonary vasculature and the right ventricle. This guide synthesizes the currently available preclinical data for different DβH inhibitors to facilitate a comparative assessment.
Mechanism of Action: DβH Inhibition in PAH
The rationale for using DβH inhibitors in PAH stems from the role of the sympathetic nervous system in disease progression. Increased norepinephrine levels can lead to vasoconstriction and potentially contribute to vascular remodeling and right ventricular dysfunction. DβH inhibitors block the final step in the synthesis of norepinephrine, thereby reducing its concentration and increasing the levels of its precursor, dopamine.
Figure 1: Mechanism of Action of DβH Inhibitors.
Comparative Preclinical Data
The following sections present the available preclinical data for individual DβH inhibitors. The data is organized by compound and the specific animal model used.
Zamicastat (BIA 5-1058)
This compound has been evaluated in the monocrotaline (B1676716) (MCT)-induced rat model of PAH. This is a widely used model where a single injection of monocrotaline induces pulmonary vascular remodeling and right ventricular hypertrophy.
Experimental Protocol: Monocrotaline (MCT)-Induced PAH in Rats
-
Animal Model: Male Wistar rats.
-
PAH Induction: A single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment: Oral administration of this compound. The exact dosage and duration of treatment are not detailed in the available abstracts but one study mentions an 18-day treatment period.
-
Key Measurements: Right ventricular systolic pressure (RVSP), mean right ventricular pressure, heart rate, and survival. Adrenal gland levels of norepinephrine and dopamine were measured to confirm DβH inhibition.
Quantitative Data Summary: this compound in MCT Rat Model
| Parameter | Vehicle-Treated MCT Rats | This compound-Treated MCT Rats | p-value | Reference |
| Change in Mean RV Pressure from Baseline | +7.4 ± 1.8 mmHg | +1.9 ± 1.5 mmHg | <0.05 | [1] |
| Change in Heart Rate from Baseline | -45.8 ± 8.1 beats/min | -14.3 ± 9.7 beats/min | <0.05 | [1] |
| Adrenal Norepinephrine | 712.1 ± 46.5 ng/mg protein | 480.5 ± 43.9 ng/mg protein | <0.005 | [1] |
| Adrenal Dopamine | 12.3 ± 2.3 ng/mg protein | 533.0 ± 49.7 ng/mg protein | <0.0001 | [1] |
| Survival | Data not quantitatively specified | Improved survival | Not specified | [2] |
Data extracted from conference abstracts; comprehensive data from a full peer-reviewed publication is not available.
Figure 2: Inferred Workflow for this compound in MCT Rat Model.
BIA 21-5337
BIA 21-5337 was studied in a rat model of pressure overload-induced right ventricular failure created by pulmonary trunk banding (PTB). This model directly assesses the impact of a drug on the right ventricle under stress, which is a key consequence of PAH.
Experimental Protocol: Pulmonary Trunk Banding (PTB) in Rats
-
Animal Model: Male Wistar rats.
-
Model Induction: Surgical placement of a clip around the pulmonary trunk to induce pressure overload on the right ventricle.
-
Treatment: Rats were randomized to receive either vehicle or BIA 21-5337 two weeks after the PTB procedure. Treatment was administered for 5 weeks.
-
Key Measurements: Right ventricular function and remodeling were assessed by echocardiography, magnetic resonance imaging, and invasive pressure-volume measurements. Adrenal gland DβH activity and 24-hour urinary noradrenaline levels were measured to confirm drug effect.
Quantitative Data Summary: BIA 21-5337 in PTB Rat Model
| Parameter | Vehicle-Treated PTB Rats | BIA 21-5337-Treated PTB Rats | Finding | Reference |
| RV Function | Not specified | Not specified | No difference between groups | |
| RV Remodeling | Not specified | Not specified | No difference between groups | |
| Adrenal Gland DβH Activity | Not specified | Reduced | Confirmed physiological response | |
| 24-h Urinary Noradrenaline Levels | Not specified | Reduced | Confirmed physiological response |
The study concluded that despite evidence of DβH inhibition, BIA 21-5337 did not have beneficial or adverse effects on the development of right ventricular failure in this model.
Figure 3: Workflow for BIA 21-5337 in PTB Rat Model.
Etamicastat (B1249725) and Nepicastat (B1663631)
A comparative study of etamicastat and nepicastat was conducted in spontaneously hypertensive rats (SHR), a model of systemic hypertension, not PAH. The findings are relevant for understanding the general pharmacology of these compounds but cannot be directly extrapolated to PAH.
Experimental Protocol: Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously hypertensive rats.
-
Treatment: Oral administration of etamicastat or nepicastat (30 mg/kg).
-
Key Measurements: Adrenal DβH activity, norepinephrine levels in the heart and parietal cortex, and systolic and diastolic blood pressure.
Quantitative Data Summary: Etamicastat vs. Nepicastat in SHR
| Parameter | Etamicastat (30 mg/kg) | Nepicastat (30 mg/kg) | Key Distinction | Reference |
| Adrenal DβH Activity | Inhibited | Inhibited | Both are effective DβH inhibitors | |
| Heart Norepinephrine Levels | Significantly decreased | Significantly decreased | Both show peripheral effects | |
| Parietal Cortex Norepinephrine Levels | No decrease | Decreased | Etamicastat is peripherally selective | |
| Systolic & Diastolic Blood Pressure | Significantly decreased | Significantly decreased | Both lower blood pressure in this model |
This study highlights a key difference between the two inhibitors: etamicastat's peripheral selectivity, which may offer a safety advantage by avoiding central nervous system effects.
Summary and Future Directions
The available preclinical data on DβH inhibitors in the context of PAH is limited and lacks direct comparative studies. This compound has shown promising results in the MCT rat model of PAH, with positive effects on hemodynamics and survival. In contrast, BIA 21-5337 did not improve right ventricular function in a pressure overload model. Studies on etamicastat and nepicastat in a systemic hypertension model suggest efficacy in reducing blood pressure and highlight differences in their central versus peripheral activity.
To provide a more definitive understanding of the potential of DβH inhibitors for PAH, future preclinical research should focus on:
-
Direct Head-to-Head Comparisons: Evaluating multiple DβH inhibitors in the same, well-established PAH models (e.g., MCT and Sugen/hypoxia).
-
Comprehensive Endpoint Analysis: Including detailed assessments of pulmonary vascular remodeling, right ventricular function, and long-term survival.
-
Dose-Response Studies: Determining the optimal therapeutic window for each compound.
Such studies are crucial for selecting the most promising candidates for clinical development in the treatment of pulmonary arterial hypertension.
References
Validating Zamicastat's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zamicastat's performance against other sympatholytic agents, supported by experimental data. This compound, a dopamine (B1211576) β-hydroxylase (DβH) inhibitor, presents a targeted approach to modulating the sympathetic nervous system, offering a potential therapeutic avenue for conditions such as hypertension and heart failure.
This document summarizes key findings from a clinical study in human subjects that validates the mechanism of action of this compound. It further compares its pharmacological effects with those of other DβH inhibitors and alternative sympatholytic drug classes.
Mechanism of Action: Targeting Norepinephrine (B1679862) Synthesis
This compound acts as a potent and selective inhibitor of dopamine β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine in the sympathetic nerve terminals. By blocking this crucial step in catecholamine biosynthesis, this compound effectively reduces the levels of norepinephrine while increasing the levels of its precursor, dopamine. This modulation of the dopamine-to-norepinephrine ratio is the primary mechanism through which this compound exerts its therapeutic effects, leading to a reduction in sympathetic tone.
dot
Caption: this compound inhibits Dopamine β-Hydroxylase, altering catecholamine levels.
Clinical Validation in Human Subjects: The Cold Pressor Test
A key study validated the mechanism of action of this compound in healthy human subjects using a cold pressor test (CPT), a well-established method for inducing sympathetic nervous system activation.
Experimental Protocol
Study Design: A single-center, prospective, double-blind, randomized, placebo-controlled, crossover study was conducted.
Participants: 22 healthy male subjects.
Intervention: Participants received either 400 mg of this compound or a placebo.
Procedure:
-
Baseline Measurement (Day -1): A cold pressor test was performed to establish baseline cardiovascular and catecholamine responses to sympathetic stimulation.
-
Treatment Period (10 days): Participants received either this compound or a placebo.
-
Post-treatment Measurement (Day 10): The cold pressor test was repeated to assess the effects of the intervention.
-
Washout Period: A sufficient washout period was allowed between the crossover treatments.
-
Crossover: Participants who initially received this compound were switched to placebo, and vice versa, and the treatment and measurement protocol was repeated.
Key Parameters Measured:
-
Plasma and 24-hour urinary levels of dopamine, epinephrine, and norepinephrine.
-
Plasma DβH activity.
-
Systolic and diastolic blood pressure.
-
Heart rate.
dot
Caption: Crossover study design for this compound clinical trial.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the this compound clinical trial in human subjects.
| Parameter | This compound Effect (vs. Placebo) | p-value |
| Plasma DβH Activity | Inhibition ranging from 19.8% to 25.0% | - |
| Plasma Dopamine | Statistically significant increase | <0.05 |
| 24h Urinary Norepinephrine | Statistically significant reduction | <0.01 |
| 24h Urinary Epinephrine | Statistically significant reduction | <0.01 |
| Systolic Blood Pressure (during CPT) | Statistically significant decrease | <0.05 |
| Mean Arterial Pressure (during CPT) | Statistically significant decrease | <0.05 |
Comparison with Alternative Sympatholytic Agents
This compound's mechanism of action places it within the broader class of sympatholytic drugs. The following tables provide a comparison with other DβH inhibitors and alternative classes of drugs that modulate sympathetic activity.
Comparison of Dopamine β-Hydroxylase Inhibitors
| Drug | Mechanism of Action | Key Clinical Findings in Humans |
| This compound | Selective and reversible DβH inhibitor | Decreases norepinephrine, increases dopamine; lowers blood pressure response to sympathetic stimulation. |
| Etamicastat | DβH inhibitor | Dose-dependent decreases in systolic and diastolic blood pressure in hypertensive patients; urinary norepinephrine excretion decreased.[1][2][3] |
| Nepicastat (B1663631) | DβH inhibitor | Reduces plasma norepinephrine and increases plasma dopamine; has been studied for its potential in treating cocaine use disorder by modulating catecholamine levels.[4][5] |
Comparison with Other Classes of Sympatholytic Drugs
| Drug Class | Mechanism of Action | Effects on Catecholamines |
| Droxidopa | Prodrug of norepinephrine; converted to norepinephrine by DOPA decarboxylase. | Increases norepinephrine levels. |
| Alpha-Blockers | Block alpha-1 adrenergic receptors, leading to vasodilation. | May cause a reflex increase in norepinephrine release due to vasodilation and baroreceptor activation. |
| Beta-Blockers | Block beta-adrenergic receptors, reducing heart rate and cardiac output. | Can decrease plasma catecholamine concentrations with chronic use, though the acute effects can vary. |
| Centrally-Acting Agents (e.g., Clonidine) | Stimulate alpha-2 adrenergic receptors in the brainstem, reducing sympathetic outflow. | Decrease serum concentrations of renin, aldosterone, and catecholamines. |
Visualizing the Broader Landscape of Sympathetic Modulation
The following diagram illustrates the different points of intervention for various classes of sympatholytic drugs within the sympathetic nervous system pathway.
dot
Caption: Sites of action for different classes of sympatholytic drugs.
Conclusion
The available data from human clinical trials provides strong evidence for the mechanism of action of this compound as a dopamine β-hydroxylase inhibitor. Its ability to modulate the sympathetic nervous system by altering the balance of dopamine and norepinephrine offers a distinct pharmacological profile compared to other sympatholytic agents. For researchers and drug development professionals, this compound represents a targeted approach to managing conditions characterized by sympathetic overactivity. Further comparative clinical studies will be crucial to fully elucidate its therapeutic potential relative to existing treatments.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Etamicastat, a Novel Dopamine-β-Hydroxylase Inhibitor, in a Rising Multiple-Dose Study in Young Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etamicastat, a novel dopamine β-hydroxylase inhibitor: tolerability, pharmacokinetics, and pharmacodynamics in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and pharmacokinetics of etamicastat, a novel dopamine-β-hydroxylase inhibitor, in a rising multiple-dose study in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Dopamine β-Hydroxylase Inhibitor Nepicastat Attenuates Multiple Aspects of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Zamicastat and Established Therapies for Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial results for various treatments for Pulmonary Arterial Hypertension (PAH), with a focus on the investigational drug Zamicastat. Due to the limited public availability of quantitative efficacy and safety data from the Phase 2 clinical trial of this compound (NCT04316143), this document summarizes the available information on this compound's mechanism of action and preclinical data. This is presented alongside a detailed review of the clinical trial data for several key approved PAH therapies, which can serve as a benchmark for future analyses once this compound's Phase 2 results are disclosed.
This compound: A Novel Approach to PAH Treatment
This compound is a potent, reversible inhibitor of the enzyme dopamine (B1211576) β-hydroxylase (DβH). This enzyme is responsible for the conversion of dopamine to norepinephrine (B1679862). In preclinical studies, this compound has been shown to modulate sympathetic nervous system activity by reducing norepinephrine levels.[1][2] The rationale for its use in PAH is based on evidence of sympathetic nervous system hyperactivation in this patient population.[2] A study in a rat model of PAH demonstrated that this compound reversed the increase in right ventricular pressure and the decrease in heart rate, two key indicators of the disease.[2] Furthermore, a study in healthy volunteers confirmed that this compound administration leads to a decrease in systolic and mean arterial pressure in response to a cold pressor test, indicating its effect on sympathetic response.[3]
While Phase 2 clinical trials for this compound in PAH have been completed, detailed efficacy and safety data are not yet publicly available. The open-label, multicenter Phase 2 study (NCT04316143) was designed to evaluate the pharmacokinetics, safety, and efficacy of this compound as an adjunctive therapy in patients with PAH who were already on stable treatment with at least one other PAH medication.
Established PAH Therapies: A Review of Pivotal Clinical Trials
To provide a framework for evaluating novel therapies like this compound, this section details the methodologies and key outcomes of major clinical trials for currently approved PAH treatments. These trials have established the efficacy and safety of targeting various pathways involved in the pathophysiology of PAH.
Experimental Protocols of Key Clinical Trials
A summary of the methodologies for four pivotal clinical trials of established PAH therapies is presented below.
Table 1: Experimental Protocols of Key Comparator Clinical Trials
| Trial (Drug) | AMBITION (Ambrisentan + Tadalafil) | SERAPHIN (Macitentan) | GRIPHON (Selexipag) | COMPASS-2 (Bosentan + Sildenafil) |
| NCT Identifier | NCT01178073 | NCT00660179 | NCT01106014 | NCT00303459 |
| Study Design | Multicenter, randomized, double-blind, event-driven | Multicenter, double-blind, placebo-controlled, event-driven | Global, multicenter, double-blind, randomized, placebo-controlled, event-driven | Prospective, international, randomized, double-blind, placebo-controlled, event-driven |
| Patient Population | Treatment-naïve patients with WHO Functional Class II or III PAH | Symptomatic PAH patients (WHO Functional Class II-IV) | Patients with PAH | Symptomatic PAH patients on stable sildenafil (B151) therapy |
| Randomization | 2:1:1 to combination therapy (ambrisentan + tadalafil), ambrisentan (B1667022) monotherapy, or tadalafil (B1681874) monotherapy | 1:1:1 to macitentan (B1675890) 3 mg, macitentan 10 mg, or placebo | 1:1 to selexipag (B1681723) or placebo | 1:1 to bosentan (B193191) or placebo |
| Primary Endpoint | Time to first clinical failure event (death, hospitalization for worsening PAH, disease progression, or unsatisfactory long-term clinical response) | Time to first morbidity or mortality event | Time to first morbidity or mortality event | Time to first morbidity/mortality event |
| Key Secondary Endpoints | Change in 6-minute walk distance (6MWD), change in N-terminal pro-B-type natriuretic peptide (NT-proBNP), WHO Functional Class | Change in 6MWD, WHO Functional Class, cardiopulmonary hemodynamics, health-related quality of life | Change in 6MWD | Change in 6MWD, WHO Functional Class, change in NT-proBNP |
Comparative Efficacy of Approved PAH Therapies
The following tables summarize the key efficacy outcomes from the aforementioned clinical trials. It is important to note that these are not head-to-head comparisons and the patient populations and study designs had variations.
Table 2: Key Efficacy Outcomes of Comparator Clinical Trials
| Outcome | AMBITION (Ambrisentan + Tadalafil vs. Monotherapy) | SERAPHIN (Macitentan vs. Placebo) | GRIPHON (Selexipag vs. Placebo) | COMPASS-2 (Bosentan + Sildenafil vs. Sildenafil) |
| Primary Endpoint (Risk Reduction) | 50% reduction in clinical failure events with combination therapy | 45% reduction in morbidity and mortality with 10 mg macitentan | 40% reduction in morbidity/mortality events | No significant difference in time to first morbidity/mortality event |
| Change in 6MWD from Baseline | Statistically significant improvement with combination therapy | Statistically significant improvement with macitentan | Statistically significant improvement | +21.8 m mean difference at 16 weeks (p=0.0106) |
| Hospitalization for PAH | A driver of the primary endpoint benefit | 50% reduction in risk with 10 mg macitentan | A driver of the primary endpoint benefit | Not reported as a separate key outcome |
Signaling Pathways in PAH and the Role of Dopamine β-Hydroxylase Inhibition
The pathophysiology of PAH involves multiple signaling pathways that regulate vascular tone, cell proliferation, and inflammation. Established therapies target the endothelin, nitric oxide, and prostacyclin pathways. This compound's mechanism of action, the inhibition of dopamine β-hydroxylase, represents a novel approach by targeting the sympathetic nervous system's contribution to the disease.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: this compound's inhibition of dopamine β-hydroxylase.
Conclusion
This compound, with its novel mechanism of targeting sympathetic overactivity in PAH, holds promise as a potential new therapeutic option. Preclinical data are encouraging, and the completion of Phase 2 clinical trials is a significant step forward. However, a comprehensive cross-study analysis comparing this compound to established PAH therapies is currently hampered by the lack of publicly available quantitative data from these trials.
The information presented in this guide on the well-established efficacy and safety profiles of current standard-of-care treatments, along with their detailed clinical trial methodologies, provides a crucial framework for the future evaluation of this compound. As the results of the NCT04316143 trial and any subsequent studies become available, they can be contextualized within this existing landscape of PAH therapeutics to better understand the potential role of this compound in the management of this complex disease. Researchers and clinicians are encouraged to monitor for forthcoming publications and presentations of the this compound clinical trial data.
References
Validating the Long-Term Safety and Tolerability of Zamicastat: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and tolerability profile of Zamicastat, an investigational dopamine (B1211576) beta-hydroxylase (DβH) inhibitor for the treatment of Pulmonary Arterial Hypertension (PAH), against established therapeutic alternatives. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this novel therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited studies are provided. Visual diagrams generated using Graphviz (DOT language) illustrate key mechanisms and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of dopamine β-hydroxylase (DβH), the enzyme responsible for the conversion of dopamine to norepinephrine (B1679862).[1] By inhibiting DβH, this compound reduces the production of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[2] This modulation of the sympathetic nervous system is the basis for its investigation in cardiovascular disorders like hypertension and, more recently, Pulmonary Arterial Hypertension (PAH).[1][2] The rationale is that reducing sympathetic overactivity can lead to vasodilation and have beneficial effects on the pulmonary vasculature.[2]
This compound has been evaluated in Phase I and Phase II clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy.
Comparative Long-Term Safety and Tolerability
This section compares the long-term safety and tolerability of this compound with established PAH therapies: Bosentan (B193191) (an endothelin receptor antagonist), Sildenafil (B151) (a phosphodiesterase-5 inhibitor), and Epoprostenol (B1671539) (a prostacyclin analogue). The data is compiled from pivotal clinical trials and their long-term extensions.
This compound
Long-term safety and tolerability data for this compound is primarily derived from the Phase II clinical trial NCT04316143, an open-label, multi-centre study.
Table 1: Summary of Adverse Events Reported in the this compound Phase II Trial (NCT04316143)
| Adverse Event Category | Frequency | Severity |
| Most Common AEs | ||
| Headache | Reported | Mild to Moderate |
| Dizziness | Reported | Mild to Moderate |
| Nausea | Reported | Mild to Moderate |
| Serious AEs (SAEs) | ||
| Worsening of PAH | 2 incidents | Serious |
| Autoimmune hepatitis | 1 incident | Serious |
Note: This table is a qualitative summary based on available information. Detailed frequency data from the full study report is required for a complete quantitative analysis.
Bosentan
Bosentan has been extensively studied in long-term trials, with safety and tolerability data available from studies such as BREATHE-1 and its open-label extensions.
Table 2: Long-Term Adverse Events Associated with Bosentan in PAH
| Adverse Event Category | Frequency (Illustrative) | Key Considerations |
| Hepatic Effects | ||
| Elevated Liver Aminotransferases | ~10% (≥3x ULN) | Dose-dependent, generally reversible upon dose reduction or discontinuation. Monthly monitoring is required. |
| Hematologic Effects | ||
| Anemia/Decreased Hemoglobin | Reported | Regular monitoring of hemoglobin is recommended. |
| Other Common AEs | ||
| Headache | Common | |
| Flushing | Common | |
| Leg Edema | Common | |
| Serious AEs | ||
| Liver Failure | Rare | |
| Worsening of PAH | Can occur |
Sildenafil
The long-term safety of sildenafil in PAH has been evaluated in the SUPER-1 trial and its long-term extension, SUPER-2.
Table 3: Long-Term Adverse Events Associated with Sildenafil in PAH
| Adverse Event Category | Frequency (Illustrative) | Key Considerations |
| Most Common AEs | ||
| Headache | Common | |
| Flushing | Common | |
| Dyspepsia | Common | |
| Diarrhea | Common | |
| Epistaxis | Common | |
| Visual Disturbances | ||
| Mild and transient | Reported | Including blurred vision and cyanopsia (seeing a blue tinge). |
| Serious AEs | ||
| Hypotension | Can occur | Especially with concomitant use of nitrates. |
| Worsening of PAH | Can occur |
Epoprostenol
Epoprostenol is administered via continuous intravenous infusion, and its long-term safety profile is well-characterized, with many adverse events related to the delivery system.
Table 4: Long-Term Adverse Events Associated with Epoprostenol in PAH
| Adverse Event Category | Frequency (Illustrative) | Key Considerations |
| Infusion Site Reactions | ||
| Local pain and erythema | Common | |
| Catheter-related infections | Significant risk | Can lead to sepsis. |
| Systemic Effects | ||
| Flushing | Very Common | |
| Headache | Very Common | |
| Nausea and Vomiting | Very Common | |
| Jaw Pain | Common | |
| Diarrhea | Common | |
| Musculoskeletal pain | Common | |
| Serious AEs | ||
| Catheter-related sepsis | Significant risk | |
| Thrombocytopenia | Reported | |
| Hypotension | Can occur |
Experimental Protocols
This section outlines the methodologies of the key clinical trials cited for each drug, providing a basis for understanding the context of the safety and tolerability data.
This compound: NCT04316143 Protocol
-
Study Design: An open-label, multi-centre, dose-finding and maintenance study.
-
Participants: Patients with a confirmed diagnosis of PAH (WHO Group 1), aged 18 years or older, on stable background PAH therapy.
-
Intervention: Oral this compound administered once daily, starting at a low dose and up-titrated to the highest tolerated dose.
-
Primary Outcome Measures:
-
To evaluate the pharmacokinetics of this compound at steady state.
-
To assess the safety and tolerability of multiple ascending doses of this compound.
-
-
Key Assessments:
-
Adverse event monitoring at each visit.
-
Vital signs, ECGs, and laboratory safety tests.
-
Pharmacokinetic blood sampling.
-
Efficacy assessments including 6-minute walk distance (6MWD) and hemodynamic parameters via right heart catheterization.
-
Bosentan: BREATHE-1 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Patients with PAH (WHO Functional Class III or IV), either idiopathic or associated with connective tissue disease.
-
Intervention: Patients were randomized to receive placebo or bosentan (62.5 mg twice daily for 4 weeks, then 125 mg twice daily) for 16 weeks.
-
Primary Outcome Measure: Change from baseline in 6MWD.
-
Key Safety Assessments:
-
Monthly monitoring of liver aminotransferases.
-
Adverse event reporting at each study visit.
-
Vital signs and laboratory parameters.
-
-
Long-Term Extension: Patients who completed the 16-week study were eligible to enroll in an open-label extension study to assess long-term safety and efficacy.
Sildenafil: SUPER-1 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Participants: Patients with symptomatic PAH (idiopathic, associated with connective tissue disease, or repaired congenital heart defects).
-
Intervention: Patients were randomized to receive placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg three times daily for 12 weeks.
-
Primary Outcome Measure: Change from baseline in 6MWD.
-
Key Safety Assessments:
-
Recording of all adverse events.
-
Regular monitoring of vital signs, ECGs, and clinical laboratory tests.
-
-
Long-Term Extension (SUPER-2): Patients completing the 12-week trial could enter an open-label extension study to evaluate the long-term safety and tolerability of sildenafil.
Epoprostenol: Pivotal Trials Protocol
-
Study Design: Two prospective, open-label, randomized, controlled trials.
-
Participants: Patients with idiopathic or heritable PAH, predominantly NYHA Functional Class III or IV.
-
Intervention: Patients were randomized to receive continuous intravenous epoprostenol plus conventional therapy or conventional therapy alone for 8 to 12 weeks.
-
Primary Outcome Measure: Change in exercise capacity (assessed by 6MWD in one trial).
-
Key Safety Assessments:
-
Monitoring for adverse events, with a particular focus on those related to the drug and the infusion system.
-
Assessment of vital signs and hemodynamic parameters.
-
-
Long-Term Follow-up: While the pivotal trials were of shorter duration, long-term safety data has been gathered from subsequent observational studies and registries.
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action
Caption: this compound inhibits Dopamine β-hydroxylase, reducing norepinephrine synthesis.
Experimental Workflow for a Long-Term Safety Study
Caption: Generalized workflow for a long-term clinical trial assessing safety.
Logical Relationship of Therapeutic Intervention in PAH
Caption: Therapeutic targeting of key pathways in Pulmonary Arterial Hypertension.
References
Safety Operating Guide
Navigating the Safe Disposal of Zamicastat: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Zamicastat, a dopamine (B1211576) β-hydroxylase inhibitor. In the absence of specific disposal protocols for this compound, this document synthesizes general best practices for the handling and disposal of hazardous pharmaceutical waste, ensuring a high standard of safety and compliance.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) if available, and to adhere to institutional and local environmental health and safety (EHS) guidelines.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. When handling this compound, especially during disposal, the following should be worn:
-
Gloves: Chemical-resistant gloves are mandatory. It is advisable to wear two pairs.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect from contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for disposing of solid and liquid this compound waste, as well as contaminated laboratory materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Materials used to clean up spills of solid this compound, such as absorbent pads, should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous liquid waste container.
-
Avoid pouring this compound solutions down the drain, as this can have adverse effects on aquatic life. General guidelines for hazardous substances warn against environmental release.[1][2]
-
-
Contaminated Labware:
-
Disposable Items: Pipette tips, tubes, and other single-use items that have come into contact with this compound should be disposed of in the solid hazardous waste container.
-
Reusable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), followed by several rinses with water. The rinsate must be collected as hazardous liquid waste.
-
2. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill using an absorbent material.
-
Clean the area thoroughly, and place all contaminated cleaning materials into the designated hazardous waste container.
-
Report the spill to your laboratory supervisor and EHS office.
3. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's approved hazardous waste management program.
-
Ensure that all waste containers are properly sealed and labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Community drug take-back programs are often the best option for disposal if available.[3]
Environmental Considerations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Zamicastat
Researchers, scientists, and drug development professionals must exercise caution when handling Zamicastat, a potent dopamine (B1211576) β-hydroxylase (DBH) inhibitor.[1][2][3] While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound is not publicly available, established guidelines for handling hazardous drugs provide a framework for ensuring personnel safety and minimizing environmental impact.[4][5] A substance-specific risk assessment is imperative before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various tasks involving this compound, based on general guidance for handling hazardous pharmaceutical compounds.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receipt and Unpacking | Double chemotherapy gloves | Disposable, low-permeability gown | Safety glasses with side shields | N95 or higher respirator if potential for aerosols or dust exists |
| Weighing and Compounding | Double chemotherapy gloves | Disposable, low-permeability gown with tight-fitting cuffs | Face shield and safety goggles | N95 or higher respirator within a ventilated enclosure |
| Administration (in vitro/in vivo) | Double chemotherapy gloves | Disposable, low-permeability gown | Safety glasses with side shields or goggles | As determined by risk assessment |
| Waste Disposal | Double chemotherapy gloves | Disposable, low-permeability gown | Safety glasses with side shields or goggles | As determined by risk assessment |
| Spill Cleanup | Double chemotherapy gloves | Disposable, low-permeability gown | Face shield and safety goggles | Chemical cartridge respirator for large spills |
Note: This table is based on general best practices. A site-specific and substance-specific risk assessment should be conducted to determine the exact PPE requirements.
Operational Procedures
Receiving and Storage:
-
Upon receipt, inspect packages for any signs of damage or leakage.
-
Unpack this compound in a designated area, preferably with negative pressure relative to the surrounding environment.
-
Store the compound in a clearly labeled, sealed container in a secure, well-ventilated area, away from incompatible materials.
Handling and Compounding:
-
All handling of solid this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO.
Spill Management:
-
In case of a spill, evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Solid Waste: Contaminated items such as gloves, gowns, weigh papers, and absorbent pads should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles and syringes used for administering this compound solutions should be disposed of in a designated sharps container for hazardous materials.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound|BIA 5-1058|CAS 1080028-80-3|DC Chemicals [dcchemicals.com]
- 2. This compound | P-gp | Hydroxylase | BCRP | TargetMol [targetmol.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
